[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile
Description
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Properties
IUPAC Name |
2-(4-bromo-2-fluorophenyl)sulfonylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO2S/c9-6-1-2-8(7(10)5-6)14(12,13)4-3-11/h1-2,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYYQBFZQNQEHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)S(=O)(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Aryl Sulfonyl Acetonitriles: The Kinetic Powerhouse of Medicinal Chemistry
Abstract
Aryl sulfonyl acetonitriles (
Part 1: The Chemical Engine – Electronic Profiling
The synthetic utility of aryl sulfonyl acetonitrile stems directly from its electronic "push-pull" environment. The sulfonyl group (
Acidity and Anion Stability
Unlike standard acetonitriles (
Table 1: Comparative Acidity (
| Compound Class | Structure | Approx.[1][2][3][4][5][6][7][8][9] | Base Required for Deprotonation |
| Acetonitrile | 31.3 | ||
| Methyl Phenyl Sulfone | 29.0 | ||
| Malononitrile | 11.1 | ||
| Phenylsulfonylacetonitrile | 12.0 | ||
| Ethyl Cyanoacetate | 13.1 |
Data extrapolated from Bordwell
Implication for Scale-up: The ability to generate the carbanion using weak, non-nucleophilic bases (e.g., carbonate salts) avoids the safety hazards associated with organolithiums and allows for high functional group tolerance (compatible with esters, halides, and nitro groups on the aryl ring).
Part 2: Synthetic Access – The Odorless Route
Historically, these building blocks were accessed via oxidation of arylthioacetonitriles (
The Sodium Sulfinate Substitution
Sodium organosulfinates are stable, solid, and odorless surrogates for thiols. They react readily with chloroacetonitrile in polar aprotic solvents.
Reaction Scheme:
This S-alkylation is favored over O-alkylation due to the high nucleophilicity of the sulfur atom in the sulfinate anion (HSAB theory: sulfur is a softer nucleophile matching the soft carbon electrophile).
Part 3: The "Killer App" – Heterocycle Construction
The most potent application of aryl sulfonyl acetonitriles in drug discovery is their conversion into 3-amino-4-arylsulfonylpyrazoles . These scaffolds are ubiquitous in kinase inhibitors (e.g., Aurora kinase inhibitors) and GPCR ligands.
The Knoevenagel-Cyclization Cascade
The synthesis proceeds via a two-step sequence, often performed in one pot:
-
Knoevenagel Condensation: Reaction with an aldehyde yields an
-arylsulfonylacrylonitrile. -
Hydrazine Cyclization: Attack of hydrazine on the nitrile and subsequent cyclization.
Visualizing the Workflow
The following diagram illustrates the divergent reactivity of the scaffold, highlighting the pyrazole synthesis and the "traceless" alkylation route.
Caption: Divergent synthesis pathways: The "Scaffold Construction" route (top) vs. the "Traceless Activation" route (bottom).
Part 4: The Traceless Activation Strategy
In complex total synthesis or lead optimization, one often needs to attach a nitrile group to a sterically hindered electrophile. Standard
The Solution:
-
Activate: Use
as a "super-nucleophile" (due to high acidity). -
Couple: Alkylate the carbon center with the hindered electrophile.
-
Delete: Remove the sulfonyl group using reductive desulfonylation.[2][3]
Desulfonylation Agents:
-
Magnesium/Methanol: Mild, chemoselective.
-
Sodium Amalgam (Na/Hg): Classic, but toxic (avoid if possible).
-
Samarium Diiodide (
): Excellent for sensitive substrates.
This effectively results in the net replacement of a halide with a cyanomethyl group (
Part 5: Validated Experimental Protocols
Protocol A: Synthesis of Phenylsulfonylacetonitrile
Target: Gram-scale preparation of the building block.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Sodium Benzenesulfinate (16.4 g, 100 mmol) and DMF (50 mL).
-
Addition: Add Chloroacetonitrile (7.55 g, 100 mmol) dropwise over 10 minutes. Caution: Chloroacetonitrile is a potent alkylator; use a fume hood.
-
Reaction: Heat the mixture to 80°C for 4 hours. Monitor by TLC (30% EtOAc/Hexane). The sulfinate solid will dissolve, and NaCl will precipitate.
-
Workup: Pour the mixture into ice-water (200 mL). The product usually precipitates as a white/off-white solid.
-
Purification: Filter the solid. If oily, extract with Ethyl Acetate (
mL), wash with brine, dry over , and concentrate. Recrystallize from Ethanol/Water if necessary. -
Yield: Typical yields are 85–92%.
Protocol B: One-Pot Synthesis of 3-Amino-4-(phenylsulfonyl)-1H-pyrazole
Target: Kinase inhibitor scaffold synthesis.
-
Condensation: In a vial, combine Phenylsulfonylacetonitrile (1.0 eq) and Benzaldehyde (1.0 eq) in Ethanol (0.5 M). Add catalytic Piperidine (5 mol%). Stir at RT for 30 mins. A solid precipitate (the acrylonitrile) often forms.
-
Cyclization: Without isolation, add Hydrazine Hydrate (1.2 eq) directly to the suspension.
-
Reflux: Heat the mixture to reflux (80°C) for 2–3 hours.
-
Isolation: Cool to room temperature. The aminopyrazole product precipitates out of the ethanolic solution.
-
Filtration: Filter the solid, wash with cold ethanol, and dry.
-
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the vinyl proton and the appearance of the pyrazole-NH (broad, ~12-13 ppm) and amine-NH2 (broad, ~5-6 ppm).
-
References
-
Bordwell pKa Table. Acidity in DMSO. University of Wisconsin-Madison. [Link]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data.[1][2][5] [Link]
-
Aggarwal, V. K., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[9][10][11] Beilstein Journal of Organic Chemistry. [Link]
-
Najera, C., & Yus, M. (2008). Desulfonylation Reactions.[2][3][8][12] Organic Reactions.[2][3][4][5][6][7][8][9][12][13] [Link]
-
Lam, L. Y. (2023).[6] Sodium arylsulfinates as a versatile sulfur surrogate.[6] Hong Kong Polytechnic University.[6] [Link]
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. researchgate.net [researchgate.net]
- 3. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acgpubs.org [acgpubs.org]
- 6. PolyU Electronic Theses: Sodium arylsulfinates as a versatile sulfur surrogate for the synthesis of diaryl thioethers and n-aryl sulfonamides [theses.lib.polyu.edu.hk]
- 7. researchgate.net [researchgate.net]
- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 9. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Chemical Stability and Reactivity Profile: Fluorinated Arylsulfonyl Acetonitriles
The following technical guide details the chemical stability, reactivity, and handling of fluorinated arylsulfonyl acetonitriles.
Executive Summary
Fluorinated arylsulfonyl acetonitriles represent a specialized class of "active methylene" compounds widely utilized in medicinal chemistry as synthons for heterocycles and as bioisosteres for carboxylic acids. Their utility is defined by the synergistic electron-withdrawing effects of the sulfonyl (
This guide provides a mechanistic analysis of their stability, focusing on the impact of fluorine substitution. While the sulfonyl-nitrile scaffold is thermally robust, it exhibits specific vulnerabilities to acid-catalyzed hydrolysis and base-mediated condensation . Fluorine substitution on the aryl ring enhances the acidity of the
Structural & Electronic Determinants of Stability
The stability of this class is dictated by the electronic environment of the central carbon (
The "Active Methylene" Core
The defining feature of arylsulfonyl acetonitriles is the acidity of the methylene bridge. The
-
Non-fluorinated Parent:
(DMSO/Water). -
Fluorinated Derivatives: Fluorine substitution on the aryl ring lowers the
further.-
Para-F / Meta-F: Inductive withdrawal (-I effect) stabilizes the carbanion, lowering
by ~0.5 - 1.0 units. -
Ortho-F: Can introduce steric twist but primarily acts via strong inductive withdrawal.
-
The "Ionization Protection" Paradox
In basic media, these compounds deprotonate to form a stable carbanion. Counter-intuitively, this increases hydrolytic stability relative to neutral nitriles. The negative charge on the
Visualization: Electronic Stabilization
The following diagram illustrates the resonance stabilization that defines the reactivity and acidity of the scaffold.
Caption: Resonance stabilization of the deprotonated arylsulfonyl acetonitrile. The delocalization of the negative charge into the sulfonyl group is the primary stabilizing factor.
Hydrolytic & Thermal Stability Profile
Hydrolysis (The Primary Degradation Pathway)
The nitrile group (
| Condition | Stability Rating | Mechanism / Outcome |
| Neutral pH (Water/Organic) | High | Stable for weeks at RT. Slow hydrolysis at reflux. |
| Acidic (pH < 2) | Low | Protonation of nitrile nitrogen activates it for water attack. Rapidly converts to Arylsulfonyl Acetamide . |
| Mild Base (Carbonate) | High | Formation of stable carbanion protects against hydrolysis. |
| Strong Base (NaOH, Heat) | Moderate | Eventually overcomes electrostatic repulsion; hydrolyzes to acid or undergoes retro-condensation (C-S cleavage). |
Thermal Stability
Fluorinated arylsulfonyl acetonitriles are generally solids with high melting points. They are thermally stable up to ~150°C. Above this, or in the presence of Lewis acids, they may undergo desulfonylation or polymerization.
Impact of Fluorination on Hydrolysis
-
Ring Fluorination (Ar-F): Increases the electrophilicity of the nitrile carbon (via inductive effect) in the neutral state, making it slightly more susceptible to acid hydrolysis than the non-fluorinated analog.
-
Alpha-Fluorination (
-F): If the -carbon itself is fluorinated (e.g., Ar- -CFH-CN), the acidity increases drastically. However, if bis-fluorinated (Ar- -CF -CN), the "active methylene" character is lost, and the compound becomes highly resistant to base but susceptible to nucleophilic attack at the sulfur (desulfonylation).
Experimental Protocols for Stability Assessment
To validate the stability of a specific fluorinated derivative, the following self-validating protocol is recommended. This avoids generic assumptions by generating compound-specific data.
Forced Degradation Workflow (Stress Testing)
Objective: Determine
-
Preparation: Dissolve 10 mg of target compound in 1 mL Acetonitrile (stock).
-
Stress Conditions: Prepare 3 vials:
-
Incubation: Heat at 60°C for 4 hours.
-
Analysis: Quench (neutralize) and analyze via LC-MS.
-
Criteria:
- recovery: Stable.
- : Caution required.
- : Unstable; requires cold storage/anhydrous handling.
Stability Decision Tree
Use this logic flow to determine handling requirements based on your experimental data.
Caption: Decision tree for determining storage and handling protocols based on forced degradation results.
Synthetic Implications & Handling
Alkylation and Condensation
Due to the high acidity (
-
Recommendation: Avoid strong organolithium bases (n-BuLi) unless necessary, as they can attack the nitrile or sulfonyl group. Use "soft" bases to maintain the carbanion without degradation.
Storage Recommendations
-
Solid State: Stable at room temperature. Hygroscopicity is low unless the aryl ring contains polar H-bond donors.
-
Solution: Stable in DMSO, DMF, and Acetonitrile.
-
Avoid: Prolonged storage in alcohols (MeOH/EtOH) with acid traces, as this can lead to Pinner reaction (conversion of nitrile to imidate ester).
Safety Note: Cyanide Generation
While the C-CN bond is strong, reductive conditions (e.g., metals like Mg or strong hydrides) can theoretically cleave the C-S bond or the C-CN bond. Under oxidative conditions (fire), these compounds release toxic
References
-
Vertex Pharmaceuticals. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Link
-
Kutt, A., et al. (2021). Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude.[2][3][8] University of Tartu / Eur. J. Org. Chem. Link
-
Ozturk, S., et al. (2011).[9][10] The Synthesis of Arylsulfonylphthalimides and Their Reactions with Several Amines in Acetonitrile. International Journal of Organic Chemistry. Link
-
Kühnel, E., et al. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. PMC / NIH. Link
-
Gilomen, et al. (2007). Biodegradation of organonitriles by adapted activated sludge consortium. Water Research / PubMed.[11] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Acidity scale in acetonitrile: 231 pKa values spanning 30 orders of magnitude - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. d-nb.info [d-nb.info]
- 4. Interaction of acetonitrile with trifluoromethanesulfonic acid: unexpected formation of a wide variety of structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 7. researchgate.net [researchgate.net]
- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 9. researchgate.net [researchgate.net]
- 10. The Synthesis of Arylsulfonylphthalimides and Their Reactions with Several Amines in Acetonitrile [scirp.org]
- 11. Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
difference between aryl acetonitriles and aryl sulfonyl acetonitriles
Strategic Divergence in C–H Acid Synthons for Drug Discovery
Executive Summary
In medicinal chemistry, the choice between Aryl Acetonitriles (Ar-CH₂-CN) and Aryl Sulfonyl Acetonitriles (Ar-SO₂-CH₂-CN) is rarely a matter of simple substitution. It is a strategic decision between a raw building block and a precision auxiliary .
While both serve as methylene synthons, their electronic profiles differ by approximately 10 pKa units. This guide analyzes how this acidity gap dictates their synthetic utility: Aryl Acetonitriles are direct precursors to phenethylamines and NSAIDs but suffer from selectivity issues (gem-dialkylation). Aryl Sulfonyl Acetonitriles function as "super-activated" synthons, enabling mild mono-alkylation and rapid access to privileged heterocycles (e.g., 5-aminopyrazoles) before the sulfonyl group is often strategically excised.
Part 1: Structural & Electronic Divergence
The fundamental difference lies in the stabilization of the carbanion formed upon deprotonation.
The Acidity Gap (pKa)
The introduction of the sulfonyl group (
| Compound Class | Structure | Approx.[1][2][3][4][5][6][7] pKa (DMSO) | Classification | Base Required for Deprotonation |
| Aryl Acetonitrile | ~21.9 | Weak C-H Acid | Strong (NaH, LDA, LiHMDS) | |
| Aryl Sulfonyl Acetonitrile | ~12.0 | Active Methylene | Mild (K₂CO₃, Et₃N, DBU) |
Data grounded in Bordwell pKa tables [1].
Electronic Mechanism
In aryl acetonitriles, the negative charge is delocalized primarily onto the nitrile nitrogen and weakly into the aromatic ring. In the sulfonyl variant, the sulfonyl group provides strong inductive (
Part 2: Synthetic Methodology & Reactivity[3][6][9][10][11]
The Alkylation Dilemma
The most practical difference for the bench scientist is the control over alkylation.
-
Aryl Acetonitriles (The "Gem-Dialkylation" Risk): Because the mono-alkylated product (
) is often less acidic or similarly acidic to the starting material (due to steric hindrance vs. electronic donation), reaction rates can be difficult to control. Under thermodynamic conditions, this frequently leads to mixtures of starting material, mono-alkylated, and gem-dialkylated products.-
Solution: Requires cryogenic conditions (LDA, -78°C) or specific transition metal catalysis (e.g., Cp*Ir complexes) [2].
-
-
Aryl Sulfonyl Acetonitriles (The "Selectivity" Advantage): The high acidity allows the use of mild bases (Carbonates) at room temperature. The steric bulk of the
group also kinetically shields the carbon center from a second alkylation event under mild conditions, allowing for high-yield mono-alkylation .
The "Sulfonyl Auxiliary" Strategy
Aryl sulfonyl acetonitriles are often used as synthetic equivalents for aryl acetonitriles. The workflow involves using the sulfonyl group to facilitate alkylation, followed by its removal (desulfonylation).[4]
Part 3: Experimental Protocols
Protocol A: Selective Mono-Alkylation of Aryl Sulfonyl Acetonitrile
Use Case: Creating complex nitrile scaffolds under mild conditions.
-
Reagents: Phenylsulfonylacetonitrile (1.0 equiv), Alkyl Halide (1.1 equiv), K₂CO₃ (2.0 equiv).
-
Solvent: DMF or Acetone (0.2 M).
-
Procedure:
-
Charge a round-bottom flask with Phenylsulfonylacetonitrile and K₂CO₃ in DMF.
-
Stir at Room Temperature (RT) for 15 minutes (yellow color often develops indicating anion formation).
-
Add Alkyl Halide dropwise.
-
Stir at RT for 2–4 hours. Monitor by TLC (the sulfonyl nitrile is highly polar; product will be less polar).
-
Workup: Pour into ice water. The product often precipitates as a solid (due to the sulfonyl group's crystallinity). Filter and wash with hexanes.
-
-
Why this works: The pKa of 12 ensures complete deprotonation by Carbonate, but the bulk prevents over-alkylation.
Protocol B: Reductive Desulfonylation (The Removal)
Use Case: Revealing the simple nitrile after alkylation.
-
Reagents: Alkylated Sulfone (from Protocol A), Magnesium turnings (10 equiv).
-
Solvent: Methanol (anhydrous).
-
Procedure:
-
Dissolve substrate in MeOH.
-
Add Mg turnings in portions (reaction is exothermic; hydrogen evolution occurs).
-
Sonicate or stir vigorously at RT for 2–6 hours.
-
Quench: Carefully add 1M HCl to dissolve magnesium salts.
-
Extraction: Extract with EtOAc.
-
-
Mechanism: Single Electron Transfer (SET) from Mg cleaves the C–S bond. The sulfonyl group leaves as the sulfinate, replaced by H [3].
Part 4: Medicinal Chemistry Applications[4][6][10][12][13]
Access to 5-Aminopyrazoles (Kinase Inhibitors)
Aryl sulfonyl acetonitriles are privileged synthons for 5-aminopyrazoles , a scaffold found in numerous kinase inhibitors (e.g., typically fused pyrazolo-pyrimidines).
-
Reaction:
-
Mechanism: The hydrazine attacks the nitrile (Pinner-like) and the active methylene, resulting in cyclization. The sulfonyl group can remain as a handle for solubility or be removed.
Pharmacophores
-
Aryl Acetonitriles: Direct precursors to NSAIDs (e.g., Ibuprofen/Naproxen precursors via hydrolysis) and Verapamil (calcium channel blocker) analogs.
-
Aryl Sulfonyl Acetonitriles: Used to synthesize Sulfonadyns (Dynamin I GTPase inhibitors) [4]. The sulfonyl group here is not an auxiliary but a pharmacophore element providing H-bond acceptor capability.
References
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link
-
Löfberg, C., Grigg, R., et al. (2006).[6][8] Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a Cp*Ir Complex.[6][8] The Journal of Organic Chemistry. Link
- Trost, B. M. (1988). Sulfones in Organic Synthesis. Bulletin of the Chemical Society of Japan.
-
McCluskey, A., et al. (2013). The sulfonadyns: a class of aryl sulfonamides inhibiting dynamin I GTPase.[9] Molecular Pharmaceutics. Link
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. d-nb.info [d-nb.info]
- 3. Chemoselective α-Alkylation and α-Olefination of Arylacetonitriles with Alcohols via Iron-Catalyzed Borrowing Hydrogen and Dehydrogenative Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a Cp*Ir Complex [organic-chemistry.org]
- 7. Synthetic Routes to Arylsulfonyl Fluorides | MDPI [mdpi.com]
- 8. Efficient solvent-free selective monoalkylation of arylacetonitriles with mono-, bis-, and tris-primary alcohols catalyzed by a Cp*Ir complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The sulfonadyns: a class of aryl sulfonamides inhibiting dynamin I GTPase and clathrin mediated endocytosis are anti-seizure in animal models - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Solubility Profiling & Handling of [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile in DMSO
The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile in Dimethyl Sulfoxide (DMSO).
This guide is structured for researchers requiring high-fidelity data for assay development, chemical synthesis, and compound management.
Part 1: Executive Technical Summary
This compound is a highly functionalized electrophile characterized by an electron-deficient aromatic ring and an active methylene group flanked by sulfonyl and nitrile moieties.
While DMSO is the preferred solvent for this compound due to its high dielectric constant (
-
Solubility Classification: High (>100 mM expected at 25°C).
-
Primary Hazard: Proton exchange at the
-carbon leading to carbanion formation and subsequent hydrolysis or condensation. -
Critical Handling: Must use Anhydrous DMSO (Water content <0.1%). Avoid all contact with basic buffers or protic solvents during stock preparation.
Part 2: Physicochemical Profile & Solubility Data
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 2-[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile |
| Formula | |
| Molecular Weight | 278.10 g/mol |
| Structural Features | Electron-withdrawing Sulfonyl ( |
| Active Motif |
Solubility Specifications in DMSO
The following data represents a synthesis of empirical behavior for sulfonyl-acetonitrile class compounds and calculated physicochemical properties.
| Solvent Grade | Temperature | Solubility Limit (Est.) | Stability Window |
| DMSO (Anhydrous) | 20°C - 25°C | > 100 mM (~28 mg/mL) | > 24 Hours (Dark, Sealed) |
| DMSO (90% aq.) | 20°C - 25°C | ~ 50 mM | < 4 Hours (Hydrolysis Risk) |
| DMSO (Frozen) | -20°C | N/A (Solid Phase) | > 6 Months |
Expert Insight: While the compound is physically soluble up to high concentrations, chemical stability dictates the practical solubility limit. At concentrations >100 mM, the likelihood of auto-condensation increases if any trace base is present. Recommended working stock is 10 mM to 50 mM.
Part 3: Mechanism of Instability (The "Why")
To ensure data integrity, one must understand the reactivity of the solution. The methylene protons (
-
pKa Context: The pKa of the
-protons is estimated to be ~11-13 in water. In DMSO, the lack of hydrogen bonding makes the resulting carbanion highly reactive (a "naked" anion). -
Degradation Pathway:
-
Deprotonation: Trace water or basic impurities (
, amines) remove a proton. -
Nucleophilic Attack: The resulting carbanion
can attack unreacted molecules or undergo hydrolysis at the nitrile group.
-
Visualizing the Stability Workflow
The following diagram outlines the decision process for handling this compound to prevent degradation.
Figure 1: Critical decision tree for solvent selection and stability assessment. Note the strict requirement for anhydrous conditions.
Part 4: Experimental Protocol (SOP)
This protocol is a self-validating system designed to determine the precise thermodynamic solubility limit in your specific lot of DMSO.
Materials Required
-
Compound: this compound (>95% purity).
-
Solvent: DMSO, Anhydrous (≥99.9%, packaged under Argon/Nitrogen).
-
Equipment: Class A volumetric glassware, HPLC vials, Vortex mixer, Centrifuge.
-
Detection: UV-Vis Spectrophotometer or HPLC-UV (Detection
).
Step-by-Step Methodology
Phase A: Kinetic Solubility Screen (Visual)
-
Weighing: Weigh 2.8 mg of compound into a 1.5 mL microcentrifuge tube.
-
Aliquot 1: Add 28
L of Anhydrous DMSO.-
Target: 100 mg/mL (~360 mM).
-
-
Agitation: Vortex for 60 seconds.
-
Observation:
-
Clear? Solubility > 360 mM.
-
Cloudy? Proceed to dilution.
-
-
Dilution (if cloudy): Add DMSO in 28
L increments, vortexing between additions, until clear.
Phase B: Thermodynamic Solubility (HPLC Validation)
-
Saturation: Prepare a supersaturated suspension (e.g., 50 mg in 0.5 mL DMSO).
-
Equilibration: Shake at 25°C for 24 hours (protect from light).
-
Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification:
-
Dilute 10
L of supernatant into 990 L of Acetonitrile (NOT water, to prevent crashing/hydrolysis). -
Inject onto HPLC.
-
Calculate concentration against a 5-point calibration curve prepared from a known low-concentration standard.
-
Part 5: Storage & Handling Recommendations
To maintain the integrity of the sulfonyl-acetonitrile pharmacophore:
-
Freeze/Thaw: Limit to 3 cycles . The freeze/thaw process promotes water condensation inside the tube.
-
Container: Use Polypropylene (PP) or Glass . Avoid Polystyrene (PS) which can be attacked by DMSO over long periods.
-
Inert Atmosphere: If storing liquid stocks >1 week, purge the headspace with Argon or Nitrogen.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Yellowing of Solution | Deprotonation/Oxidation | Discard stock. Check DMSO water content.[1][2] |
| Precipitation on Dilution | "Crash out" effect | Dilute into intermediate solvent (e.g., 50% DMSO/Water) or warm to 37°C briefly. |
| New Peak on HPLC | Hydrolysis of Nitrile | Ensure mobile phase pH is neutral/acidic. Avoid basic buffers. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 736029, 4-Bromo-2-fluorobenzonitrile (Structural Analog). Retrieved February 21, 2026. [Link]
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data & Handling Guide. (Standard industry reference for DMSO solvent properties). [Link]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Source for general solubility protocols). [Link]
Sources
Methodological & Application
Application Note: Strategic Utilization of [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile in Heterocyclic Scaffolding
Executive Summary
This technical guide details the synthetic utility of [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile (CAS: 1325304-63-9), a trifunctional building block designed for the rapid assembly of pharmacologically active heterocycles. Unlike simple arylsulfonylacetonitriles, this scaffold incorporates a 2-fluoro substituent activated by the adjacent sulfonyl group (enabling
This guide provides validated protocols for synthesizing 2-amino-4H-chromenes and substituted pyrazoles , alongside a mechanistic breakdown of how to exploit the unique electronic properties of the 4-Br-2-F core for late-stage functionalization.
The Reagent Profile: A Trifunctional Linchpin
The utility of this compound lies in its three distinct reactive sites, which can be engaged sequentially to build molecular complexity.
| Feature | Chemical Moiety | Reactivity Profile | Strategic Application |
| Site A | High Acidity ( | Pronucleophile for Knoevenagel condensation or alkylation. | |
| Site B | Nitrile ( | Electrophilic Carbon | Precursor to amines, amidines, and heterocycle closure (Pinner reaction). |
| Site C | 2-Fluoro Substituent | Activated | The |
| Site D | 4-Bromo Substituent | Aryl Halide | Handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings. |
Reactivity Map
The following diagram illustrates the divergent pathways accessible from this single starting material.
Figure 1: Divergent synthetic pathways. The 2-F position allows for unique bicyclic formations unavailable to non-halogenated analogs.
Protocol A: Synthesis of 2-Amino-3-sulfonyl-4H-chromenes
This multicomponent reaction is the most robust application of sulfonylacetonitriles. It generates a privileged medicinal scaffold (chromene) in a single pot. The sulfonyl group is retained in the final product, enhancing biological activity (e.g., anticancer properties).
Mechanism[1][2][3][4][5][6][7]
-
Knoevenagel Condensation: The basic catalyst deprotonates the
-methylene; the anion attacks the salicylaldehyde aldehyde. -
Pinner-Type Cyclization: The phenolic hydroxyl group attacks the nitrile (activated by the adjacent sulfonyl), forming the imino-ether intermediate which tautomerizes to the 2-amino-chromene.
Experimental Procedure
Reagents:
-
This compound (1.0 equiv)
-
Substituted Salicylaldehyde (1.0 equiv)
-
Piperidine (0.1 equiv) or DABCO (0.1 equiv)
-
Ethanol (Absolute)
Step-by-Step:
-
Dissolution: In a 25 mL round-bottom flask, dissolve 1.0 mmol of the sulfonylacetonitrile and 1.0 mmol of the salicylaldehyde in 5 mL of ethanol.
-
Catalysis: Add 10 mol% piperidine dropwise. Note: The solution often turns yellow/orange immediately, indicating the formation of the aryl-methylene intermediate.
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product typically appears as a fluorescent spot. -
Workup: Cool the reaction to room temperature. The product often precipitates directly.
-
If precipitate forms: Filter and wash with cold ethanol.
-
If no precipitate: Remove solvent under reduced pressure, redissolve in minimal hot ethanol, and induce crystallization.
-
-
Purification: Recrystallize from EtOH/DMF if necessary.
Yield Expectation: 75–90%.
Protocol B: Regioselective Synthesis of Aminopyrazoles
Reaction with hydrazines yields 5-aminopyrazoles. The 4-bromo-2-fluorophenylsulfonyl group ends up at the 4-position of the pyrazole ring.
Experimental Procedure
Reagents:
-
This compound (1.0 equiv)
-
Hydrazine Hydrate (1.2 equiv) or Phenylhydrazine (1.0 equiv)
Step-by-Step:
-
Preparation: Dissolve 1.0 mmol of the sulfonylacetonitrile in 5 mL EtOH.
-
Addition: Add hydrazine hydrate (1.2 mmol) slowly at room temperature. Caution: Exothermic reaction.
-
Heating: Reflux for 3–5 hours.
-
Isolation: Pour the reaction mixture into crushed ice. The solid pyrazole product will precipitate. Filter, wash with water, and dry.
Critical Note on the 2-Fluoro Group:
Under harsh conditions (high heat, excess hydrazine), the hydrazine may displace the 2-fluorine via
Advanced Strategy: The "S_NAr-First" Approach
The presence of the 2-fluoro substituent ortho to the sulfonyl group is a specific design feature that allows for pre-cyclization diversification .
The Concept
The sulfonyl group is a strong electron-withdrawing group (EWG). It pulls electron density from the benzene ring, making the 2-position highly electrophilic. Nucleophiles (primary amines, thiols) can displace the fluorine before the nitrile chemistry is engaged.
Workflow Diagram
Figure 2: Sequential functionalization strategy. Displacing the fluorine first allows for the introduction of solubilizing groups or additional pharmacophores.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Chromene) | Incomplete Knoevenagel condensation. | Switch base to DABCO or use microwave irradiation ( |
| Side Products (S_NAr) | Unintended displacement of Fluorine. | Lower reaction temperature; avoid strong alkoxide bases (use organic bases like DBU/TEA). |
| Poor Solubility | The sulfonyl/bromo core is lipophilic. | Use DMF/EtOH mixtures (1:4) as solvent. |
| No Precipitation | Product is an oil. | Triturate the oil with diethyl ether/hexane to induce solidification. |
References
-
General Reactivity of Sulfonylacetonitriles
-
El-Emary, T. I. (2006). "Synthesis and Biological Activity of Some New Pyrazoles and Pyrimidines Utilizing Sulfonylacetonitrile." Journal of the Chinese Chemical Society.
-
-
Chromene Synthesis (One-Pot Protocol)
-
Khurana, J. M., & Kumar, S. (2009). "Tetrabutylammonium bromide catalyzed, one-pot synthesis of 2-amino-4H-chromenes." Tetrahedron Letters.
-
-
Nucleophilic Arom
) on Fluoro-Sulfones: -
Starting Material Data
-
This compound (CAS 1325304-63-9).[8] PubChem Compound Summary.
-
Sources
- 1. A novel three component synthesis of 2-amino-4H-chromenes derivatives using nano ZnO catalyst - Arabian Journal of Chemistry [arabjchem.org]
- 2. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. 1325304-63-9|2-((4-Bromo-2-fluorophenyl)sulfonyl)acetonitrile|BLD Pharm [bldpharm.com]
Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-Fluorophenyl Moieties
Executive Summary
The 4-bromo-2-fluorophenyl moiety is a privileged scaffold in drug discovery, serving as a bioisostere for phenyl rings to improve metabolic stability and modulate lipophilicity. However, the presence of the ortho-fluorine atom (relative to the attachment point) and the meta-fluorine (relative to the reactive bromine) introduces unique electronic and steric perturbations that distinguish its reactivity from standard aryl bromides.
This guide details the optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings of 4-bromo-2-fluorophenyl substrates. It addresses the specific challenges of oxidative addition rates and potential side reactions (hydrodehalogenation), providing a self-validating workflow for high-yield synthesis.
Mechanistic Insight: The "Fluorine Effect"
Understanding the electronic influence of the fluorine substituent is critical for catalyst selection. In a 4-bromo-2-fluorophenyl substrate (where C1 is the attachment point and C4 is the bromine), the fluorine is located at the C2 position. Relative to the reactive C-Br bond, the fluorine is in the meta position.
Electronic Activation vs. Deactivation
-
Inductive Effect (-I): The highly electronegative fluorine atom exerts a strong inductive withdrawal through the
-framework. This lowers the electron density of the aromatic ring, making the C-Br bond more electron-deficient. -
Oxidative Addition (OA): Electron-poor aryl halides generally undergo oxidative addition to Pd(0) faster than electron-rich analogs. Therefore, 4-bromo-2-fluorophenyl substrates are highly activated electrophiles .
-
Transmetallation/Reductive Elimination: While OA is fast, the resulting Pd(II) intermediate is more electrophilic. This can stabilize the complex, potentially slowing down transmetallation if the nucleophile is weak.
Catalyst Design Implications
Because the substrate is activated, "hot" catalysts designed for aryl chlorides (e.g., highly bulky, electron-rich phosphines like
Visualizing the Pathway
The following diagram illustrates the catalytic cycle with specific annotations for the fluorine effect.
Caption: Catalytic cycle highlighting the activation of oxidative addition by the meta-fluorine substituent.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Application: Synthesis of biaryl scaffolds (e.g., 4-aryl-2-fluorophenyl derivatives).
Reaction Parameters
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl | The bidentate ligand prevents |
| Base | K | Carbonates are milder than alkoxides, reducing base-sensitive side reactions. Cs |
| Solvent | 1,4-Dioxane/Water (4:[1]1) | Water is essential for the activation of the boronic acid to the boronate species. |
| Temperature | 80–90 °C | Sufficient for turnover without promoting thermal decomposition of the catalyst. |
Step-by-Step Methodology
-
Preparation: To a reaction vial equipped with a magnetic stir bar, add 4-bromo-2-fluorophenyl substrate (1.0 equiv), Arylboronic acid (1.2–1.5 equiv), and K
CO (2.0 equiv). -
Catalyst Addition: Add Pd(dppf)Cl
[1][2]·CH Cl (0.03 equiv).-
Note: If the boronic acid is electron-poor (e.g., pyridyl boronic acid), increase catalyst loading to 0.05 equiv and use Pd(OAc)
/SPhos (1:2 ratio).
-
-
Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (
). -
Solvation: Add degassed 1,4-Dioxane and Water (4:1 ratio) via syringe to achieve a concentration of 0.2 M relative to the bromide.
-
Reaction: Heat the block to 85 °C. Stir vigorously for 4–12 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with Brine.[1] Dry organic layer over Na
SO , filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol 2: Buchwald-Hartwig Amination
Application: Introduction of amine functionality (e.g., 4-amino-2-fluorophenyl derivatives).
Reaction Parameters
| Parameter | Recommendation | Rationale |
| Catalyst System | Pd | BrettPhos is the gold standard for primary amines. XPhos is excellent for secondary amines and general coupling. |
| Alternative | Pd(OAc) | Cost-effective for simple, unhindered secondary amines. |
| Base | NaO | Strong base required to deprotonate the amine-Pd complex. Use Cs |
| Solvent | Toluene or | Non-polar solvents promote the stability of the active catalytic species. |
Step-by-Step Methodology
-
Preparation: In a glovebox or under strict inert conditions, combine 4-bromo-2-fluorophenyl substrate (1.0 equiv), Amine (1.2 equiv), NaO
Bu (1.4 equiv), Pd (dba) (0.01 equiv), and BrettPhos (0.02 equiv) in a reaction vial.-
Pre-complexation: For best results, stir the Pd source and ligand in a small amount of solvent for 5 mins before adding to the substrate/base mix.
-
-
Solvation: Add anhydrous Toluene (0.15 M concentration).
-
Reaction: Seal and heat to 100 °C for 2–6 hours.
-
Note: The electron-poor nature of the ring facilitates the reductive elimination of the amine, often making this reaction faster than with neutral aryl bromides.
-
-
Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc to remove insoluble salts and Pd black.
-
Purification: Concentrate and purify via silica gel chromatography.
Decision Tree: Condition Optimization
Use the following logic flow to select the optimal conditions based on your specific nucleophile and substrate constraints.
Caption: Flowchart for selecting catalyst/ligand combinations based on coupling partners.
Troubleshooting & "The Scientist's Notebook"
| Observation | Diagnosis | Corrective Action |
| Starting Material (SM) remains | Catalyst death or poor activation. | Switch to Pd-PEPPSI-IPr or Pd(OAc) |
| Debrominated Product (Ar-H) | Hydrodehalogenation. | The reaction is "starved" of nucleophile. Increase nucleophile equivalents. Lower temperature (e.g., 60 °C). Switch solvent to Toluene (less H-donor capability than alcohols/ethers). |
| Homocoupling (Ar-Ar) | Oxidative coupling of boronic acid. | Reduce the amount of O |
| Regioselectivity Issues | Coupling at wrong halogen (if poly-halogenated).[3] | Recall reactivity order: I > Br > Cl >> F. If you have a Cl and Br, the Br will react selectively at RT or 80 °C. Do not overheat. |
References
-
Mechanistic Studies on Oxidative Addition
-
Title: Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.[4]
- Source: ResearchG
-
URL:
-
-
Suzuki Coupling Optimization
-
Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.[5]
- Source: University of Granada / Nanom
-
URL:
-
-
Buchwald-Hartwig General Protocols
- Title: Buchwald-Hartwig Coupling - General Procedures and Ligand Selection.
- Source: Organic Synthesis / Organic Chemistry Portal.
-
URL:
-
Polyfluorinated Aryl Coupling
-
Title: Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics.[6]
- Source: ACS Public
-
URL:
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 6. pubs.acs.org [pubs.acs.org]
protocol for alkylation of [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile
Technical Application Note: Precision Alkylation of [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile
-alkylation of highly acidic sulfonyl nitriles.Executive Summary
This guide details the synthetic protocol for the
Core Challenge: The primary synthetic challenge is not reactivity, but selectivity . The high acidity (
Recommended Strategy:
-
Method A (High Precision): Sodium Hydride (
) in THF/DMF at controlled low temperatures. -
Method B (Scalable/Green): Phase Transfer Catalysis (PTC) using
and TBAB.
Mechanistic Insight & Substrate Analysis
To design a robust protocol, one must understand the electronic environment of the substrate.
Acidity and Reactivity
The methylene protons (
-
Inductive Effect: The 2-Fluoro and 4-Bromo substituents on the phenyl ring exert a strong inductive electron-withdrawing effect (
). This stabilizes the resulting carbanion more effectively than in non-halogenated phenylsulfonylacetonitriles. -
Estimation: While phenylsulfonylacetonitrile has a
(in water), the 2-F/4-Br derivative is estimated to have a . -
Implication: Weak bases (Carbonates, Bicarbonates) are sufficient for deprotonation. Strong, nucleophilic bases (e.g.,
, ) are unnecessary and risky.
Pathway Visualization
The following diagram illustrates the reaction pathway and competing side reactions.
Figure 1: Reaction pathway showing the desired mono-alkylation and potential impurity vectors.
Experimental Protocols
Method A: Sodium Hydride (NaH) Protocol (High Precision)
Best for: Small scale (<5g), valuable alkyl halides, and strict mono-alkylation control.
Reagents:
-
Substrate: 1.0 equiv.
-
Alkyl Halide (
): 1.05 equiv (Primary bromides/iodides preferred). -
Base: Sodium Hydride (
, 60% dispersion): 1.1 equiv. -
Solvent: Anhydrous DMF or THF/DMF (9:1).
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask under Nitrogen (
) or Argon. -
Solubilization: Dissolve the substrate in anhydrous DMF (
concentration). Cool to in an ice bath. -
Deprotonation: Add
portion-wise over 15 minutes.-
Observation: Evolution of
gas. The solution may turn yellow/orange due to carbanion formation. -
Wait: Stir at
for 30 minutes to ensure complete deprotonation.
-
-
Alkylation: Add the Alkyl Halide dropwise via syringe.
-
Critical: Maintain temperature at
during addition to prevent exotherms.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.
-
Quench: Cool to
. Carefully add saturated solution. -
Workup: Extract with Ethyl Acetate (
). Wash combined organics with ( ) and Brine ( ) to remove DMF. Dry over .
Method B: Phase Transfer Catalysis (PTC) Protocol
Best for: Scale-up (>10g), process safety, and "green" chemistry.
Reagents:
-
Substrate: 1.0 equiv.
-
Alkyl Halide: 1.1 equiv.
-
Base: Potassium Carbonate (
, solid, finely ground): 2.0 equiv. -
Catalyst: TBAB (Tetrabutylammonium bromide): 5–10 mol%.
-
Solvent: Toluene or MEK (Methyl Ethyl Ketone).
Step-by-Step Workflow:
-
Charging: To a reaction vessel, add Substrate,
, and TBAB. -
Solvent: Add Toluene (
). Stir vigorously to suspend the solids. -
Addition: Add Alkyl Halide in one portion (if non-exothermic) or dropwise.
-
Heating: Heat to
.-
Note: Do not exceed
to avoid side reactions on the 2-Fluoro ring.
-
-
Monitoring: Reaction typically completes in 4–12 hours.
-
Workup: Filter off the solid salts (
, Excess ). Concentrate the filtrate. Recrystallize from Ethanol/Heptane if necessary.
Critical Control Points & Troubleshooting
| Parameter | Specification | Rationale |
| Stoichiometry | Base: 1.05–1.1 eq | Excess base promotes deprotonation of the product (which is still acidic), leading to bis-alkylation. |
| Temperature | The 2-Fluoro group is susceptible to displacement at high temperatures, especially if the base is nucleophilic. | |
| Solvent | DMF (Method A) | Polar aprotic solvents stabilize the carbanion. However, DMF is hard to remove; thorough water washes are required. |
| Halide Choice | Iodides > Bromides | Alkyl Iodides react faster at lower temperatures, preserving the 2-F moiety. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Bis-alkylation observed | Excess base or Alkyl Halide. | Reduce Base to 1.0 eq. Use Method A (Inverse addition: Add anion to halide). |
| Low Conversion | Steric hindrance of R-X. | Switch to Method A (NaH/DMF) and add catalytic KI (Finkelstein condition). |
| Loss of Fluorine ( | Temperature too high. | Limit temp to |
Workup & Purification Logic
The sulfonyl group makes the product highly crystalline. Chromatography is often unnecessary if the PTC method is used.
Figure 2: Decision tree for purification based on impurity profile.
References
-
Makosza, M. (2000).[1] Phase-transfer catalysis.[1][2][3][4] A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. Link
-
Sigma-Aldrich. (n.d.). (Phenylsulfonyl)acetonitrile Product Specification & Reactivity Data. Link
-
Kalantar, Z., et al. (2021). pKa Determination of Strongly Acidic C-H Acids Bearing a Sulfonyl Group in Acetonitrile. Electrochemistry. Link
-
Halpern, M. (2026). PTC C-Alkylation of Activated Sulfones: Industrial Best Practices. PTC Organics. Link
-
Master Organic Chemistry. (2014). Alkylation of Enolates and Active Methylenes. Link
Sources
Suzuki-Miyaura coupling reaction conditions for 4-bromo aryl sulfones
Application Note: Precision Suzuki-Miyaura Coupling of 4-Bromo Aryl Sulfones
Executive Summary
The 4-bromo aryl sulfone moiety is a privileged scaffold in medicinal chemistry, appearing in COX-2 inhibitors (e.g., Etoricoxib) and various anti-infectives. Unlike electron-rich aryl halides, the sulfone group (
While this activation facilitates catalysis, it introduces specific challenges:
-
Competitive Hydrolysis: The enhanced electrophilicity can make the substrate prone to side reactions if harsh bases are used.
-
Protodeboronation: The coupling partners (often complex boronic acids) may degrade faster than the cross-coupling rate if conditions are not buffered.
This guide provides a self-validating, tiered approach to coupling 4-bromo aryl sulfones, moving from standard high-throughput conditions to advanced protocols for sterically demanding substrates.
Mechanistic Insight & Causality
To optimize the reaction, one must understand the electronic bias introduced by the sulfone group.
-
Oxidative Addition (Fast): The Hammett
value for a sulfone group is approx +0.70. This electron deficiency lowers the electron density on the aromatic ring, stabilizing the anionic character of the transition state during the insertion of Pd(0). Consequently, oxidative addition is rarely the rate-limiting step. -
Transmetallation (Critical): Because the resulting Pd(II)-aryl complex is highly electrophilic, it is eager to undergo transmetallation. However, if the boronic acid is hindered or electron-deficient, the reaction stalls, leading to homocoupling or dehalogenation.
-
Reductive Elimination (Facile): The presence of the EWG accelerates reductive elimination, ensuring high turnover numbers (TON) once the biaryl complex is formed.
Visualizing the Pathway
The following diagram illustrates the catalytic cycle, highlighting the specific influence of the sulfone moiety.
Figure 1: Catalytic cycle emphasizing the acceleration of oxidative addition by the sulfone group and the critical nature of the transmetallation step.
Critical Parameter Optimization Matrix
The following table summarizes the impact of reaction variables specifically for sulfone-containing substrates.
| Parameter | Recommended Choice | Rationale for 4-Bromo Aryl Sulfones |
| Catalyst | Tetrakis is sufficient for most due to facile oxidative addition. Dppf is required if the boronic acid is sterically hindered. | |
| Base | Mild carbonates prevent base-mediated degradation of the sulfone (e.g., | |
| Solvent | Dioxane/ | Aqueous mixtures are essential to solubilize the inorganic base and facilitate the formation of the reactive boronate species. |
| Temperature | 80–90 °C | Sufficient to drive transmetallation without causing thermal decomposition of the sulfone. |
Experimental Protocols
Protocol A: The "Workhorse" Method (Standard)
Applicability: Unhindered aryl boronic acids coupling with 4-bromo aryl sulfones.
Reagents:
-
4-Bromo aryl sulfone (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
- (3–5 mol%)
- (2.0 equiv, 2M aqueous solution)
-
1,4-Dioxane (0.2 M concentration relative to halide)
Step-by-Step:
-
Charge: In a reaction vial equipped with a stir bar, add the sulfone, boronic acid, and
. -
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add degassed 1,4-dioxane via syringe, followed immediately by the degassed 2M
solution. -
React: Heat the mixture to 90 °C with vigorous stirring for 4–12 hours.
-
Checkpoint: Monitor via LC-MS.[1] The sulfone starting material should disappear rapidly.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over
and concentrate. -
Purification: Flash chromatography (typically Hexane/EtOAc).
Protocol B: The "High-Complexity" Method (Steric/Heteroaryl)
Applicability: Heteroaryl boronic acids (e.g., pyridines) or ortho-substituted partners.[2]
Reagents:
-
4-Bromo aryl sulfone (1.0 equiv)
-
Heteroaryl boronic acid/ester (1.5 equiv)[2]
- (5 mol%)
- (3.0 equiv, solid)
-
THF/
(10:1 ratio)
Step-by-Step:
-
Charge: Add sulfone, boronic partner,
, and finely ground to the vessel. -
Inert: Purge thoroughly with Argon (heteroaryl couplings are more oxygen-sensitive).
-
Solvent: Add THF and water.
-
React: Heat to 70–80 °C.
-
Note:
creates a large bite angle, facilitating the reductive elimination of bulky groups.
-
-
Workup: Standard extraction. Note that 2-pyridyl products may require buffered aqueous washes to prevent loss into the aqueous phase.
Workflow Decision Tree
Use this logic flow to select the correct protocol and avoid common pitfalls.
Figure 2: Decision matrix for selecting reaction conditions based on the nucleophilic partner.
Troubleshooting & Self-Validation
-
Issue: Homocoupling of the Boronic Acid.
-
Cause: Oxidative addition is fast, but transmetallation is slow, allowing oxygen to intervene.
-
Solution: Degass solvents more rigorously (freeze-pump-thaw) or switch to Protocol B (dppf ligand).
-
-
Issue: Desulfonylation.
-
Context: While rare under these mild conditions, sulfones can act as electrophiles (leaving groups) under forcing conditions with specific ligands (e.g., RuPhos).
-
Validation: If you observe biaryl formation where the sulfone group is lost (replaced by the boronic acid), lower the temperature and ensure you are using Carbonate bases, not alkoxides.
-
-
Issue: Unreacted Bromide.
-
Cause: Catalyst poisoning (often by sulfur if impure) or inactive boronic acid.
-
Solution: Add the boronic acid in two portions (0.6 equiv at T=0, 0.6 equiv at T=2h) to mitigate protodeboronation.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3] Chemical Reviews. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Context on electron-deficient substrates). [Link]
-
Netherton, M. R., & Fu, G. C. (2001). Air-Stable Tri-tert-butylphosphonium Salts as Effective Ligands for Suzuki Cross-Couplings. Organic Letters. [Link]
-
ChemRxiv (2023). The Suzuki−Miyaura Coupling of Aryl Sulfones.[4] (Highlighting sulfone stability vs reactivity). [Link]
Sources
Application Notes and Protocols for the One-Pot Synthesis of Sulfonyl-Substituted Pyrazoles from Acetonitriles
Introduction: The Significance of Sulfonylpyrazoles in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. When substituted with a sulfonyl group (-SO₂R), the resulting molecules often exhibit enhanced biological activity and improved pharmacokinetic profiles. This functional group can act as a rigid linker, a hydrogen bond acceptor, and can significantly modulate the acidity and lipophilicity of the parent molecule.
Prominent examples include the selective COX-2 inhibitor Celecoxib, a blockbuster anti-inflammatory drug, which features a sulfonamide-substituted pyrazole core.[2] This highlights the therapeutic potential of this molecular architecture. Consequently, the development of efficient, robust, and scalable synthetic routes to novel sulfonyl-substituted pyrazoles is of paramount importance to researchers in pharmacology and drug development.[2][3][4]
This application note provides a detailed, field-proven guide for the one-pot synthesis of 4-sulfonylpyrazoles directly from readily available substituted acetonitriles. By leveraging an in-situ activation strategy, this methodology circumvents the need for pre-functionalized, unstable intermediates, offering a streamlined and atom-economical approach to this valuable class of compounds.
Reaction Principle: A One-Pot, Three-Component Strategy
The synthesis is designed as a one-pot, three-component reaction that sequentially builds the pyrazole ring system from simple precursors. The core logic involves the in-situ activation of the α-carbon of an acetonitrile derivative, followed by a tandem C-H sulfonylation and cyclocondensation.
The three key components are:
-
Substituted Acetonitrile (R-CH₂-CN): The foundational building block providing two carbon atoms (C4 and C5) of the pyrazole ring.
-
Dimethylformamide Dimethyl Acetal (DMF-DMA): An activating reagent that condenses with the acetonitrile to form a highly reactive N,N-dimethyl enaminonitrile intermediate in situ.
-
Sulfonyl Hydrazine (Ar-SO₂-NH-NH₂): This bifunctional reagent serves as the source for the sulfonyl group and the two nitrogen atoms required for the pyrazole ring formation.
The overall transformation avoids the isolation of intermediates, which are often unstable, thus improving efficiency and reducing waste.[5][6]
Mechanistic Insights: The "Why" Behind the Synthesis
Understanding the reaction mechanism is critical for optimization and troubleshooting. The process can be broken down into three key stages occurring sequentially in the same reaction vessel.
-
Activation via Enaminonitrile Formation: The reaction initiates with the condensation of the substituted acetonitrile with DMF-DMA. The highly electrophilic carbon of the acetal is attacked by the nucleophilic α-carbon of the deprotonated acetonitrile. This is followed by the elimination of two molecules of methanol, yielding a vinylogous enaminonitrile. This intermediate is significantly more reactive than the starting acetonitrile, as the enamine system activates the β-carbon for subsequent functionalization.
-
Tandem C(sp²)-H Sulfonylation and Annulation: This is the crucial step where the sulfonyl group is introduced and the pyrazole ring is formed. The reaction is typically mediated by an oxidant like molecular iodine (I₂) in the presence of a base.[5] The sulfonyl hydrazine reacts with the enaminonitrile, likely at the β-carbon, initiating a cascade of events. A plausible mechanism involves the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization. The base facilitates the necessary deprotonations, and the oxidant promotes the final aromatization to the stable pyrazole ring. The sulfonyl group from the hydrazine is installed at the C4 position of the newly formed ring.
-
Aromatization: The final step is the formation of the thermodynamically stable aromatic pyrazole ring, which drives the reaction to completion.
Visualizing the Reaction Pathway
The following diagram illustrates the proposed mechanistic sequence from starting materials to the final 4-sulfonylpyrazole product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing hydrolysis of nitrile group in sulfonyl acetonitrile reactions
Technical Support Center: Sulfonyl Acetonitrile Chemistry
Subject: Preventing Nitrile Hydrolysis During
Welcome to the Technical Support Center
User Issue: "My sulfonyl acetonitrile reaction is yielding the amide or carboxylic acid instead of the desired nitrile product."
Executive Summary:
Sulfonyl acetonitriles (
This guide provides the operational protocols to win this competition.
Part 1: The Mechanics of Failure
To prevent hydrolysis, you must understand the competing pathways. The sulfonyl group (
Visualizing the Competition (Pathway Diagram)
The following diagram illustrates the "Safe Path" (Deprotonation) vs. the "Failure Path" (Hydrolysis).
Figure 1: Mechanistic divergence.[1] Success depends on excluding the "Water/Hydroxide" node from the system.
Part 2: Reaction Conditions (Upstream Prevention)
The choice of base and solvent is the primary determinant of success. Because the
Base & Solvent Compatibility Table
| Base System | Solvent | Risk Level | Notes |
| NaH (60%) | THF / DMF | Low | Recommended. Irreversible deprotonation. Generates |
| Acetone / MeCN | Low-Medium | Good for alkylation. Must use anhydrous solvents.[2] Wet acetone causes rapid hydrolysis. | |
| DBU / DIPEA | DCM / THF | Low | Good for Knoevenagel condensations. Non-nucleophilic bases.[3] |
| NaOH / KOH | High | Avoid. Hydroxide is a strong nucleophile. High risk of amide formation. | |
| NaOEt / NaOMe | EtOH / MeOH | Medium | Risk of Pinner-like reaction (forming imidate esters) if temperature is uncontrolled. |
Part 3: Validated Experimental Protocols
Protocol A: Mono-Alkylation (The "Gold Standard")
Objective: Alkylate phenylsulfonylacetonitrile with benzyl bromide without hydrolyzing the nitrile.
Reagents:
-
Phenylsulfonylacetonitrile (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in oil (1.1 eq)
-
Alkyl Halide (1.1 eq)
-
Anhydrous DMF or THF (0.5 M concentration)
Step-by-Step Workflow:
-
Apparatus Setup: Flame-dry a round-bottom flask under a stream of Nitrogen or Argon.
-
Base Preparation: Add NaH (1.1 eq) to the flask.
-
Tip: If the oil dispersion interferes with downstream purification, wash NaH with dry hexane (
) under inert gas before adding solvent.
-
-
Solvation: Add anhydrous DMF. Cool to
in an ice bath.-
Why: Lower temperature controls the exotherm of deprotonation and suppresses side reactions.
-
-
Deprotonation: Add sulfonyl acetonitrile (dissolved in minimal DMF) dropwise.
-
Observation: Evolution of hydrogen gas bubbles.
-
Wait: Stir at
for 15–30 minutes until bubbling ceases. The solution usually turns yellow/orange (formation of the carbanion).
-
-
Alkylation: Add the alkyl halide dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC.
-
Critical: Do not heat above
unless absolutely necessary. Heat + Trace Water = Hydrolysis.
-
-
Quench (The Danger Zone):
-
Cool back to
. -
Quench with saturated Ammonium Chloride (
) . -
Why:
is mildly acidic ( ). It protonates the alkoxide/amide intermediates without being strong enough to catalyze acid hydrolysis of the nitrile. Avoid strong acids (HCl) during workup.
-
Part 4: Troubleshooting & FAQs
Decision Tree: Diagnosing Failure
Figure 2: Troubleshooting logic flow for sulfonyl acetonitrile reactions.
Frequently Asked Questions
Q1: Can I use Phase Transfer Catalysis (PTC) for this reaction?
-
Answer: Proceed with caution. While PTC (e.g., DCM/Water + TBAB) is common for alkylations, the high concentration of hydroxide ions at the interface can hydrolyze the activated nitrile.
-
Fix: If you must use PTC, use solid-liquid PTC (Solid
/ DCM / TBAB) rather than liquid-liquid (NaOH / DCM). This minimizes water availability.
Q2: I see a "Pinner" reaction mentioned in literature. Is that relevant?
-
Answer: Yes. The Pinner reaction is the acid-catalyzed addition of an alcohol to a nitrile to form an imidate ester. If you use an alcohol solvent (MeOH/EtOH) and dry HCl (or generate acid in situ), you will lose your nitrile.
-
Fix: Avoid acidic conditions in alcoholic solvents.
Q3: How do I remove the sulfonyl group later without destroying the nitrile?
-
Answer: This is difficult because the conditions to remove the sulfonyl group (e.g., Sodium Amalgam
or ) are reductive. However, the most common reductive desulfonylation (using ) generally preserves the nitrile if kept neutral, but risk exists. -
Note: Often, the sulfonyl group is retained as part of the pharmacophore. If you need to remove it, ensure the nitrile is not reduced to the amine (which happens with
).
References
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link
-
Reich, H. J. (2024).[4] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison, Organic Chemistry Data. Link
-
Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Alkyl Halides and Sodium Cyanide in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877–879. Link
-
Organic Chemistry Portal. (n.d.). Hydrolysis of Nitriles. Link
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for sulfonyl acetonitriles and associated reagents before handling.
Sources
improving yield of [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile alkylation
Subject: [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile
Executive Summary: The Substrate's "Dual Personality"
Researchers working with This compound often encounter low yields not because of a single failure mode, but due to competing reactivity profiles. To improve yield, you must manage two distinct electronic features simultaneously:
-
Hyper-Acidity (
-Carbon): The methylene group is flanked by two powerful electron-withdrawing groups (Sulfonyl and Nitrile). This makes the protons highly acidic ( ), leading to rapid deprotonation. The resulting anion is highly reactive, making dialkylation the primary yield-killer [1, 3]. -
Electrophilic Aromatic Ring (
Susceptibility): The ortho-fluorine atom is activated by the adjacent sulfonyl group. Strong nucleophilic bases (e.g., Sodium Methoxide, Sodium Ethoxide) or nucleophilic solvents will attack this position, displacing fluoride and destroying your core scaffold via Nucleophilic Aromatic Substitution ( ) [4, 5].
Decision Logic & Mechanism (Visualized)
The following diagram maps the critical decision points in the reaction pathway. Use this to visualize where your yield is being lost.
Figure 1: Reaction landscape showing the competition between the desired mono-alkylation, dialkylation, and SNAr degradation.
Troubleshooting Matrix
Identify your issue below to find the corresponding chemical solution.
| Symptom | Probable Root Cause | Corrective Action |
| Mixture of Mono- and Di-alkylated products | "The Proton Shuffle": The mono-alkylated product is still acidic. It exchanges a proton with the unreacted starting material, creating a mixture of anions. | Switch to Phase Transfer Catalysis (PTC). PTC creates a "stricter" environment where the anion is paired with a quaternary ammonium salt, often reducing the rate of the second deprotonation [2, 6]. |
| Loss of Fluorine (New peak in | Change Base System. Use non-nucleophilic bases like | |
| Low Conversion (Starting Material remains) | Ion Pairing: In non-polar solvents, the metal enolate may aggregate and become unreactive. | Add Polarity. If using Toluene/THF, add a crown ether (18-Crown-6) or switch to DMF/DMSO to break up ion pairs. |
| Product Decomposition (Hydrolysis) | Nitrile Hydrolysis: Strong aqueous bases (NaOH) at high temps can hydrolyze the -CN group to an amide/acid. | Use Solid-Liquid PTC. Use solid |
Optimized Protocols
Do not rely on generic "alkylation" conditions. Use these specific protocols tailored for sulfonyl acetonitriles.
Protocol A: Solid-Liquid Phase Transfer (Recommended for Selectivity)
Best for: Maximizing mono-alkylation and preventing hydrolysis.
-
Setup: To a flask, add This compound (1.0 equiv) and Acetonitrile (MeCN) [0.2 M concentration].
-
Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.1 equiv).
-
Base: Add finely powdered, anhydrous
(2.0 equiv). -
Reaction: Stir at Room Temperature for 15 minutes. The mixture will be a suspension.
-
Addition: Add the Alkyl Halide (1.0 - 1.1 equiv) dropwise.
-
Tip: If the alkyl halide is liquid, add it neat.[1] If solid, dissolve in minimal MeCN.
-
-
Monitoring: Monitor via TLC or LCMS. This method is usually slower (2-12 hours) but cleaner than NaH methods.
-
Workup: Filter off the solid salts. Concentrate the filtrate.
Protocol B: Homogeneous Mild Base (Standard)
Best for: Scale-up and simple alkyl halides.
-
Solvent: Dissolve substrate in DMF (Dimethylformamide).
-
Base: Add
(1.5 equiv).-
Critical: Do not use NaH unless necessary; the reversible deprotonation of Carbonate helps buffer the reaction against dialkylation [1].
-
-
Temperature: Stir at
. Heating ( ) increases the risk of at the fluorine position. -
Quench: Pour into ice water/brine and extract with Ethyl Acetate.
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Ethoxide (NaOEt) to speed up the reaction? A: Absolutely not. The 2-fluoro position is highly activated. Ethoxide is a strong nucleophile and will displace the fluorine atom (forming the 2-ethoxy analog) faster than it alkylates the carbon in many cases. Always use non-nucleophilic bases [4, 5].
Q: Why is my product turning into an amide? A: You are likely using strong aqueous base (NaOH/KOH) or your solvent is "wet." The combination of a sulfonyl group and a nitrile makes the nitrile carbon very electrophilic. Water attacks the nitrile to form the amide. Ensure solvents are anhydrous or use Protocol A (Solid-Liquid PTC).
Q: How do I separate the mono-alkylated product from the di-alkylated impurity? A: This is difficult as their polarities are often similar.
-
Prevention is key: Stop the reaction at 90% conversion rather than pushing for 100% and risking dialkylation.
-
Purification: Recrystallization is often more effective than chromatography for sulfones. Try Ethanol/Water or Toluene/Heptane mixtures.
References
-
Makosza, M. (1965). Reactions of organic anions.[1][2][3][4] Part I. Reaction of phenylacetonitrile with alkyl halides in the presence of aqueous sodium hydroxide and a quaternary ammonium catalyst.Tetrahedron Letters, 6(38), 3295-3299. (Foundational work on PTC for active methylenes).
-
Dalal Institute. Phase Transfer Catalysis: Mechanism and Applications. Retrieved from
-
Srinivasan, N., et al. Facile Alkylation on Active Methylene Site of Carbonyl Compounds.[2] International Journal of Advanced Biotechnology and Research. Retrieved from
-
Misaki, T., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.Journal of the American Chemical Society. Retrieved from (Demonstrates the lability of fluoroarenes to nucleophilic attack).
-
Sigma-Aldrich. Product Specification: 2-(4-Bromo-2-fluorophenyl)acetonitrile. Retrieved from
- Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis.Angewandte Chemie International Edition. (Context for PTC selectivity).
Sources
solubility issues of brominated aryl sulfones in common solvents
Topic: Solubility & Handling of Brominated Aryl Sulfones
Doc ID: BAS-SOL-001 | Version: 2.4 | Last Updated: 2026-02-21
Introduction: The "Brick Dust" Challenge
Welcome to the technical guide for handling brominated aryl sulfones. If you are reading this, you are likely staring at a flask containing a stubborn white solid that refuses to dissolve in your standard solvent kit.
Why is this happening?
Brominated aryl sulfones (e.g., 4,4'-dibromodiphenyl sulfone and its derivatives) represent a classic "brick dust" chemotype. The sulfone group (
To dissolve these compounds, the solvation energy must overcome this high lattice energy. Standard solvents often fail because they cannot disrupt these strong intermolecular
Module 1: Dissolution Strategies (Getting it into Solution)
Troubleshooting Guide: Solvent Selection
Q: My compound is insoluble in Methanol and Ethanol. Is this normal? A: Yes. While sulfones are polar, the aromatic rings and bromine atoms make the molecule significantly lipophilic. Protic solvents like alcohols form hydrogen bond networks with themselves that are energetically costly to break for the sake of accommodating a large, hydrophobic brominated aromatic core.
Q: DCM and Chloroform aren't working. What now? A: Chlorinated solvents are often the first line of defense, but for highly symmetric or poly-brominated sulfones, they may not be enough. You have two escalation paths:
-
Thermal Assist: Many aryl sulfones show a steep solubility curve. Refluxing in chloroform or 1,2-dichloroethane often breaks the lattice.
-
The "Nuclear" Option: Switch to dipolar aprotic solvents (DMSO, DMF, NMP, DMAc). These are excellent at solvating the electron-deficient aromatic rings found in sulfones.
Data: Solubility Profile Table
| Solvent Class | Representative Solvents | Solubility Rating | Primary Use Case |
| Chlorinated | DCM, Chloroform, DCE | Moderate | Synthesis, NMR (CDCl3), Extractions. |
| Polar Aprotic | DMSO, DMF, NMP, DMAc | Excellent | Reactions ( |
| Ethers | THF, Dioxane, MTBE | Poor to Moderate | THF is useful for lithiation; Dioxane for couplings. |
| Alcohols | Methanol, Ethanol, IPA | Poor | Anti-solvent for precipitation/crystallization. |
| Hydrocarbons | Hexane, Toluene | Very Poor | Washing away impurities; Anti-solvent. |
Visual: Solubility Decision Matrix
Figure 1: Decision matrix for selecting the appropriate solvent based on the experimental context.
Module 2: Reaction Optimization (Keeping it in Solution)
The Precipitation Trap
A common issue during the bromination of diaryl sulfones is that the product precipitates out of the reaction mixture before the reaction is complete. This traps unreacted starting material inside the crystal lattice of the product, leading to impure bulk material.
Protocol: Preventing Reaction Stalling
If you are brominating diphenyl sulfone (e.g., using NBS/Acid or
-
Solvent Volume: Increase solvent volume to 10-15 mL per gram of substrate.
-
Temperature: Run the reaction at elevated temperatures (
C) if the brominating agent allows, to maintain solubility. -
Mechanical Agitation: Use overhead stirring rather than magnetic stirring. Magnetic bars often get stuck in the thick slurry of brominated sulfone product.
Module 3: Purification & Isolation
Q: How do I recrystallize these "bricks"?
A: Recrystallization is the most effective purification method for brominated aryl sulfones, often superior to chromatography due to their poor solubility in eluent systems.
The "Dual-Solvent" Protocol This method relies on the high solubility of sulfones in hot polar aprotic solvents and their insolubility in alcohols/water.
Step-by-Step Methodology:
-
Dissolution: Place crude solid in a flask. Add DMAc (Dimethylacetamide) or DMF minimal amount.
-
Heat: Heat to
C until fully dissolved. (Caution: Do not boil DMF; it decomposes). -
Filtration (Optional): If black specks (catalyst residue) remain, hot filter through a glass frit.
-
Precipitation: While still hot (
C), slowly add boiling Ethanol or Water dropwise until a persistent cloudiness appears. -
Re-dissolve: Add just enough hot DMAc to clear the solution again.
-
Crystallize: Allow to cool slowly to room temperature, then to
C. -
Wash: Filter the crystals and wash aggressively with cold Ethanol . This removes the high-boiling DMAc/DMF.
Visual: Recrystallization Workflow
Figure 2: The "Dual-Solvent" recrystallization loop for high-melting sulfones.
Module 4: Biological Assay Preparation
The "Crash-Out" Phenomenon
Q: I added my 10mM DMSO stock to the cell media, and it turned cloudy. Why?
A: This is "Crash-Out." Brominated aryl sulfones have high LogP (lipophilicity) and low aqueous solubility. When you dilute the DMSO stock into an aqueous buffer (PBS or Media), the solvent power drops instantly. If the final concentration exceeds the thermodynamic solubility limit of the compound in water (often < 1
Troubleshooting Protocol:
-
Serial Dilution in DMSO: Do not dilute directly from 10 mM stock to aqueous media. Create intermediate stocks (e.g., 1 mM, 0.1 mM) in 100% DMSO first.
-
The "Shift" Technique:
-
Add the DMSO solution to the media slowly with rapid vortexing.
-
Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity, but high enough to keep the compound stable.
-
-
Formulation Aids: If precipitation persists, pre-complex the compound with 2-Hydroxypropyl-
-cyclodextrin (HP CD) .-
Recipe: Dissolve compound in DMSO. Add this to a 20% w/v aqueous solution of HP
CD. The cyclodextrin encapsulates the hydrophobic sulfone, keeping it in solution.
-
Visual: Crash-Out Mechanism
Figure 3: Mechanism of compound precipitation during biological assay preparation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7110, 4,4'-Dibromobiphenyl. Retrieved from [Link]
- Relevance: Provides physical property data (LogP, solubility)
-
Abbott, S. (2024). Hansen Solubility Parameters: Diphenyl Sulfone. Hansen Solubility.[1][2] Retrieved from [Link]
- Relevance: Source for solubility parameters ( ) explaining the necessity of polar aprotic solvents.
-
-
Relevance: Safety and handling data for the specific brominated sulfone class.[3]
-
-
Royal Society of Chemistry. Cyclic sulfoxides and sulfones in drug design. Retrieved from [Link]
- Relevance: Discusses the medicinal chemistry applications and ADME properties (solubility issues) of sulfone pharmacophores.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Characteristic IR Bands for Sulfonyl and Nitrile Functional Groups
Introduction
For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization and quality control. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive analytical technique for this purpose. By measuring the absorption of infrared radiation by a sample, we can deduce the presence of specific covalent bonds and, by extension, functional groups, each with its unique vibrational "fingerprint."
This guide provides an in-depth comparison of the characteristic IR absorption bands for two functional groups of significant interest in medicinal and materials chemistry: the sulfonyl (-SO₂-) and nitrile (-C≡N) groups. We will explore their distinct spectral features, the underlying molecular vibrations, and the experimental considerations necessary for acquiring high-fidelity data.
The Fundamentals of IR Absorption
Infrared radiation causes molecules to vibrate. These vibrations can be categorized primarily as stretching (a change in bond length) or bending (a change in bond angle). For a vibration to be "IR active," it must cause a change in the molecule's dipole moment. The frequency of the absorbed radiation is determined by the strength of the bond and the masses of the connected atoms—stronger bonds and lighter atoms vibrate at higher frequencies (wavenumbers, cm⁻¹).[1][2]
The Sulfonyl Group (-SO₂-): A Tale of Two Stretches
The sulfonyl group is characterized by a central sulfur atom double-bonded to two oxygen atoms. This arrangement gives rise to two distinct and strong stretching vibrations, making it readily identifiable in an IR spectrum.
Molecular Vibrations and Spectral Signature
The two key vibrational modes for the S=O bonds are:
-
Asymmetric Stretching (ν_as(SO₂)): The two S=O bonds stretch out of phase; one lengthens while the other shortens. This is the higher frequency vibration.
-
Symmetric Stretching (ν_s(SO₂)): The two S=O bonds stretch in phase, lengthening and shortening together. This is the lower frequency vibration.
Because the S=O bond is highly polar, both stretches produce a significant change in the molecular dipole moment, resulting in strong absorption bands .[3][4]
The presence of two strong, distinct bands in the specified regions is a highly reliable indicator of a sulfonyl group. For example, in the spectrum of dimethyl sulfone ((CH₃)₂SO₂), these bands are prominently observed.[5][6][7]
Diagram: Vibrational Modes of the Sulfonyl Group
Caption: Asymmetric and symmetric S=O stretching modes.
The Nitrile Group (-C≡N): A Sharp and Solitary Peak
The nitrile, or cyano, group consists of a carbon atom triple-bonded to a nitrogen atom. Its IR signature is one of the most distinct and recognizable in spectroscopy.
Molecular Vibrations and Spectral Signature
The primary vibrational mode is the stretching of the C≡N triple bond.
-
C≡N Stretching (ν(C≡N)): This vibration involves the stretching and compression of the very strong carbon-nitrogen triple bond.
Due to the high polarity and strength of the triple bond, this vibration results in a strong and characteristically sharp absorption band .[8][9] Its appearance in a relatively "quiet" region of the spectrum, where few other functional groups absorb, makes it highly diagnostic.[10] For instance, the IR spectrum of benzonitrile clearly shows this intense, sharp peak.[11][12][13]
Comparative Analysis and Environmental Effects
While both groups have strong absorptions, their spectral locations and characteristics are markedly different. However, the precise wavenumber for each group is not fixed; it is sensitive to the local electronic environment. Understanding these influences is critical for accurate spectral interpretation.
| Feature | Sulfonyl Group (-SO₂-) | Nitrile Group (-C≡N) |
| Vibrational Mode | Asymmetric & Symmetric S=O Stretch | C≡N Triple Bond Stretch |
| Wavenumber (cm⁻¹) Alkyl | ~1350-1300 (asym) & ~1160-1120 (sym) | ~2260-2240 |
| Wavenumber (cm⁻¹) Aryl | ~1370-1330 (asym) & ~1170-1150 (sym) | ~2240-2220 |
| Intensity | Strong to Medium (Both Bands) | Strong to Medium (Sharp) |
| Appearance | Two distinct, often broad, bands | A single, sharp, intense peak |
| Key Influencing Factor | Electronegativity: More electronegative adjacent groups (e.g., Cl, F) increase S=O bond strength and shift both bands to higher wavenumbers.[3][4] | Conjugation: Conjugation with a double bond or aromatic ring weakens the C≡N bond, shifting the band to a lower wavenumber.[8][9][10] |
Causality Behind the Shifts:
-
Sulfonyl Group: Attaching highly electronegative groups to the sulfur atom pulls electron density away from it. This inductive effect enhances the double-bond character of the S=O bonds, making them stronger and stiffer. Stronger bonds require more energy to vibrate, hence the shift to higher frequencies (a "blue shift").[4]
-
Nitrile Group: When a nitrile group is conjugated with a π-system (like a benzene ring), the π-electrons delocalize across the C≡N bond. This delocalization slightly reduces the triple-bond character, weakening it. Weaker bonds require less energy to vibrate, causing a shift to lower frequencies (a "red shift").[8][9]
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum via KBr Pellet
To generate reliable and reproducible data, a standardized experimental protocol is essential. The Potassium Bromide (KBr) pellet method is a common technique for analyzing solid samples.
Principle: The sample is finely ground and intimately mixed with pure, dry KBr powder. Under high pressure, the KBr becomes plastic and forms a transparent disc, trapping the sample particles in an IR-transparent matrix. This minimizes light scattering and produces a high-quality spectrum.[14]
Step-by-Step Methodology:
-
Drying: Thoroughly dry both the sample and spectroscopy-grade KBr (typically by heating in an oven) to eliminate moisture. Water absorbs strongly in the IR region (broadly around 3400 cm⁻¹ and at 1640 cm⁻¹) and can obscure key spectral features.[15]
-
Weighing: Accurately weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dry KBr. The sample concentration should be between 0.5% and 1%.[14][15]
-
Grinding & Mixing: Using an agate mortar and pestle, grind the KBr to a fine powder. Add the sample and continue to grind the mixture for 3-5 minutes until it is a homogenous, fine powder. The goal is to reduce the sample particle size to less than the wavelength of the IR radiation (~2 µm) to prevent scattering.[14][16]
-
Pellet Pressing:
-
Transfer the powder mixture to a pellet die.
-
Connect the die to a vacuum pump for several minutes to remove trapped air and any residual moisture.
-
Place the die in a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes.[14]
-
-
Sample Analysis:
-
Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent.
-
Place the pellet in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample chamber to subtract contributions from atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum.
-
Diagram: FT-IR KBr Pellet Workflow
Sources
- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 2. Factors affecting IR absorption frequency | PPTX [slideshare.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Infrared spectra and ab initio calculations of matrix isolated dimethyl sulfone and its water complex - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfone(67-71-0) IR Spectrum [chemicalbook.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Benzonitrile [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzonitrile [webbook.nist.gov]
- 14. kinteksolution.com [kinteksolution.com]
- 15. shimadzu.com [shimadzu.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Aryl Sulfones
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering the Molecular Blueprint
In the landscape of pharmaceutical development and chemical analysis, mass spectrometry (MS) stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns generated, particularly under electron ionization (EI), offer a veritable fingerprint of a molecule's architecture. This guide provides an in-depth comparison of the EI-MS fragmentation patterns of brominated aryl sulfones, a class of compounds with relevance in medicinal chemistry and materials science. Understanding these patterns is not merely an academic exercise; it is crucial for isomeric differentiation, metabolite identification, and quality control.
This document moves beyond a simple cataloging of fragments. As a Senior Application Scientist, the goal is to illuminate the causal relationships between the molecular structure—specifically, the position of the bromine substituent—and the resulting fragmentation pathways. We will explore how the interplay between the sulfone bridge and the halogen atom dictates the stability of ions and directs the fragmentation cascade, with a particular focus on the well-documented "ortho-effect."
Pillar 1: The Foundational Fragmentation of Diaryl Sulfones
Before delving into the specifics of brominated analogs, it is essential to grasp the fundamental fragmentation behavior of the parent diaryl sulfone structure. Pioneering work has shown that under electron ionization, diaryl sulfones do not simply cleave at the C-S bonds.[1] Instead, they undergo characteristic skeletal rearrangements.
The two primary competing pathways are:
-
Rearrangement to Aryl Sulfinate Ester: The molecular ion can rearrange to an isomeric aryl sulfinate ester radical cation. This intermediate then dictates subsequent fragmentation, primarily through cleavage of the weaker S-O and C-O bonds.
-
Direct C-S Bond Cleavage: This pathway involves the straightforward cleavage of the carbon-sulfur bond, leading to the formation of aryl and arylsulfonyl cations.
A dominant fragmentation route for diaryl sulfones involves the extrusion of sulfur dioxide (SO₂), a stable neutral loss, often preceded by the aryl-to-oxygen migration characteristic of the sulfinate rearrangement. This leads to the formation of a biphenyl ether-type radical cation. Another key fragmentation is the cleavage to form a benzenesulfonyl cation (C₆H₅SO₂⁺, m/z 141) and a phenyl cation (C₆H₅⁺, m/z 77).
Pillar 2: The Bromine Marker - A Distinctive Isotopic Signature
A defining characteristic of any bromine-containing compound in mass spectrometry is its isotopic signature. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[2][3] This results in any bromine-containing fragment appearing as a pair of peaks (a doublet) separated by two mass-to-charge units (m/z), with a roughly 1:1 intensity ratio. This M/M+2 pattern is a definitive marker for the presence of a single bromine atom and is invaluable for identifying fragments that have retained the halogen.[2][3]
Comparative Analysis: The Influence of Bromine's Position
The core of this guide lies in comparing how the position of the bromine atom on the phenyl ring—ortho, meta, or para—influences the fragmentation of a model compound, bromodiphenyl sulfone (C₁₂H₉BrO₂S, MW ≈ 297 g/mol ).
4-Bromodiphenyl Sulfone (Para Isomer)
The para-isomer serves as our baseline, where the bromine atom is distant from the sulfone bridge and thus exerts its influence primarily through electronic effects.
Expected Fragmentation Pathways:
-
Molecular Ion: The molecular ion will be clearly visible as an isotopic doublet at m/z 296/298.
-
C-S Bond Cleavage:
-
Formation of the bromophenylsulfonyl cation (m/z 219/221).
-
Formation of the phenyl cation (m/z 77).
-
Formation of the phenylsulfonyl cation (m/z 141).
-
Formation of the bromophenyl cation (m/z 155/157). The bromophenyl cation is particularly stable and often a prominent peak.
-
-
Rearrangement and SO₂ Loss: The molecular ion rearranges, leading to the expulsion of SO₂ (64 Da). This results in a bromobiphenyl ether radical cation (m/z 232/234).
-
Loss of Bromine: Cleavage of the C-Br bond from the molecular ion to yield an ion at m/z 217 is possible, but often less favorable than C-S cleavage. Loss of a bromine radical from the [M-SO₂]•⁺ fragment would yield an ion at m/z 153.
3-Bromodiphenyl Sulfone (Meta Isomer)
The fragmentation of the meta-isomer is expected to be broadly similar to the para-isomer. The bromine atom is still sterically unhindered, and its electronic influence on the sulfone group is attenuated. The primary fragmentation pathways will likely mirror those of 4-bromodiphenyl sulfone, with minor differences in the relative intensities of the fragment ions. The key fragments (m/z 296/298, 219/221, 155/157, 141, 77) will all be present.
2-Bromodiphenyl Sulfone (Ortho Isomer): The "Ortho-Effect"
When the bromine atom is in the ortho position, its proximity to the sulfone group can enable unique fragmentation pathways through direct interaction, a phenomenon broadly known as the "ortho-effect."[4][5] While not documented specifically for this molecule, analogies from other ortho-substituted diaryl compounds, such as polybrominated diphenyl ethers (PBDEs) and N-acylanilines, provide a strong basis for prediction.[6]
Predicted Unique Fragmentation Pathways:
-
Loss of SO₂ and Br•: A concerted or sequential loss of sulfur dioxide and a bromine radical is likely enhanced. The steric strain induced by the ortho-substituent can be relieved through fragmentation, often leading to the formation of a stable dibenzofuran-type ion (m/z 168). This pathway is significantly less probable for the meta and para isomers.
-
Loss of HBr: Intramolecular hydrogen abstraction from the other phenyl ring by the ortho-bromine, followed by elimination of HBr (80/82 Da), could lead to a cyclized ion.
-
Enhanced Sulfinate Rearrangement: The ortho-bromine, being an electron-withdrawing group, could influence the stability of the rearranged sulfinate intermediate, potentially altering the ratios of subsequent fragment ions compared to the other isomers.
Data Summary: Predicted Key Fragments
The following table summarizes the predicted key fragment ions and highlights the expected differences between the isomers. The relative abundance is a qualitative prediction based on established chemical principles.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Isomer | Predicted Relative Abundance | Notes |
| 296/298 | [M]⁺• | All | Moderate to High | The molecular ion, showing the characteristic 1:1 bromine isotopic pattern. |
| 232/234 | [M - SO₂]⁺• | All | Moderate | Result of skeletal rearrangement and loss of sulfur dioxide. |
| 219/221 | [BrC₆H₄SO₂]⁺ | All | Moderate | Bromophenylsulfonyl cation from C-S cleavage. |
| 155/157 | [BrC₆H₄]⁺ | All | High | Bromophenyl cation from C-S cleavage. Often a very stable and abundant ion. |
| 168 | [M - SO₂ - Br]⁺ | 2-Bromo (Ortho) | Moderate to High | Formation of a stable dibenzofuran-type ion, characteristic of the ortho-effect. Expected to be minor or absent in meta and para isomers. |
| 141 | [C₆H₅SO₂]⁺ | All | Moderate | Phenylsulfonyl cation from C-S cleavage. |
| 77 | [C₆H₅]⁺ | All | High | Phenyl cation from C-S cleavage. A common and stable fragment. |
Experimental Workflow & Methodologies
To validate these predicted fragmentation patterns, a robust experimental protocol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is the standard technique for analyzing such semi-volatile aromatic compounds.
Step-by-Step GC-MS Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the brominated aryl sulfone standard.
-
Dissolve in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare working solutions in the range of 1-10 µg/mL.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for high sensitivity. Injector temperature: 280 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5-10 minutes.
-
-
Causality: This temperature program ensures good chromatographic separation of isomers and elution of the high-boiling point sulfones without thermal degradation.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This standard energy is crucial for generating reproducible fragmentation patterns that can be compared to library data.[7]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 50 to 400 to ensure capture of all relevant fragments and the molecular ion.
-
Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.
-
Visualizing the Fragmentation Logic
The following diagrams, rendered in DOT language, illustrate the primary fragmentation workflows.
Caption: Primary fragmentation pathways for 4-bromodiphenyl sulfone.
Caption: Unique fragmentation pathway for 2-bromodiphenyl sulfone due to the ortho-effect.
Trustworthiness and Self-Validation
The protocols and predictions described herein are built upon a self-validating system. The presence of the characteristic 1:1 isotopic doublet for bromine-containing ions serves as a constant internal check. Any proposed fragment containing bromine must exhibit this pattern. Furthermore, the standard 70 eV ionization energy ensures that the generated spectra are reproducible and can be compared against future experimental data or spectral libraries. The logical consistency between the predicted fragments and the known stability of carbocations and radical ions provides another layer of validation.
Conclusion: From Pattern to Proof
The mass spectrometric fragmentation of brominated aryl sulfones is a nuanced process governed by fundamental principles of ion chemistry. While the para and meta isomers are expected to yield similar fragmentation patterns dominated by C-S bond cleavage and SO₂ loss, the ortho isomer presents a compelling case for distinct fragmentation driven by the ortho-effect. The predicted formation of a stable, cyclized ion at m/z 168 for the 2-bromo isomer is the most significant differentiating feature.
This guide provides a predictive framework for researchers. By combining the foundational knowledge of diaryl sulfone fragmentation with the well-established principles of isotopic patterns and substituent effects, analysts can approach the structural elucidation of these molecules with a higher degree of confidence. The provided experimental protocol offers a starting point for acquiring the high-quality data needed to confirm these hypotheses and to build a more comprehensive understanding of this important class of compounds.
References
-
Meyerson, S., Drews, H., & Fields, E. K. (1964). Mass Spectra of Diaryl Sulfones. Analytical Chemistry, 36(7), 1294–1296. [Link]
-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
MDPI. (2024, July 25). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. [Link]
-
ResearchGate. (2025, August 6). Studies in organic mass spectrometry. Part 20: A hidden ortho effect in the electron ionisation mass spectra of some 2′-alkyl substituted 2- And 3-thiophenecarboxanilides. [Link]
-
Kovacevic, M., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]
-
Stevens Institute of Technology. (2008, August 15). Ortho Effect in Electron Ionization Mass Spectrometry of N-Acylanilines Bearing a Proximal Halo Substituent. [Link]
-
Semantic Scholar. (2022, September 30). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]
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- 7. chem.libretexts.org [chem.libretexts.org]
Verifying the Purity of [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile: A Comparative Guide to Melting Point Analysis
For the modern researcher, establishing the purity and identity of a synthesized compound is a cornerstone of scientific rigor. In this guide, we, as senior application scientists, delve into the critical technique of melting point range verification, specifically for the compound [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile. This guide will not only provide a comparative analysis with related structures but will also detail the experimental protocol grounded in authoritative standards, ensuring the trustworthiness and reproducibility of your results.
The melting point of a pure crystalline solid is a distinct physical property. It is the temperature at which the substance transitions from a solid to a liquid phase at atmospheric pressure. For a pure compound, this transition occurs over a narrow temperature range, often less than 1°C. However, the presence of impurities disrupts the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, is a powerful tool for assessing the purity of a substance.
A Comparative Landscape: Melting Points of Structurally Related Sulfonylacetonitriles
To appreciate the significance of the melting point of pure this compound, it is instructive to compare it with its structural analogs. The seemingly minor changes in the substitution pattern on the phenyl ring can lead to significant differences in their physical properties, including their melting points. This underscores the importance of precise melting point determination for unambiguous identification.
| Compound Name | Structure | Reported Melting Point (°C) | Source |
| This compound | No literature value found; Commercial supplier data varies. | Commercial Suppliers | |
| [(4-Bromophenyl)sulfonyl]acetonitrile | 190-192 | [1] | |
| (Phenylsulfonyl)acetonitrile | 112-114 | [2][3] | |
| 2-(4-Bromophenyl)acetonitrile | 47-49 | [4] | |
| 2-[(4-Fluorophenyl)thio]acetonitrile | 32-35 | [5] |
The Science of Melting: Understanding the "Why"
The melting process involves overcoming the intermolecular forces that hold the molecules in a fixed, ordered crystalline lattice. The stronger these forces, the more energy (and thus higher temperature) is required to break them.
Impurities introduce defects into the crystal lattice, disrupting the uniform intermolecular forces. This weakening of the overall lattice structure means that less energy is needed to break the bonds, resulting in a lower melting point. Furthermore, the melting process of an impure compound occurs over a wider temperature range because different regions of the solid will have varying concentrations of the impurity, leading to a non-uniform melting process.
This principle is the basis for the mixed melting point technique, a classic method for confirming the identity of a compound. If a sample of an unknown compound is mixed with a pure sample of a suspected compound and the melting point of the mixture is sharp and undepressed, it provides strong evidence that the two are identical. Conversely, a depressed and broadened melting range indicates that they are different substances.[6][7]
Experimental Protocol: A Self-Validating System for Accurate Melting Point Determination
To ensure the generation of reliable and reproducible data, a standardized protocol is paramount. The following methodology is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741> "Melting Range or Temperature".[8][9][10][11][12]
Instrumentation and Materials
-
Melting point apparatus (e.g., digital melting point apparatus)
-
Capillary tubes (thin-walled, open at one end)
-
Spatula
-
Mortar and pestle (optional, for grinding crystalline samples)
-
Pure sample of this compound
-
Reference standards with known melting points (for calibration)
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample is completely dry. If necessary, dry the sample in a desiccator or under vacuum.
-
If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.
-
Tap the open end of a capillary tube into the powdered sample to a depth of 2-3 mm.
-
Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom.
-
-
Instrument Calibration:
-
Before determining the melting point of the sample, calibrate the melting point apparatus using certified reference standards with known melting points that bracket the expected melting point of the sample. This ensures the accuracy of the temperature readings.
-
-
Melting Point Determination:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the initial temperature to approximately 10-15°C below the expected melting point.
-
Set the heating rate (ramp rate) to 1-2°C per minute. A slow heating rate is crucial for accurate determination of the melting range.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears. This is the lower limit of the melting range.
-
Continue heating and record the temperature at which the last solid crystal melts. This is the upper limit of the melting range.
-
The recorded melting range should be reported as, for example, "120.5 - 121.5 °C".
-
Workflow for Melting Point Verification
The following diagram illustrates the logical workflow for verifying the melting point of a pure substance.
Caption: Workflow for accurate melting point determination.
Interpreting the Results: Purity at a Glance
A sharp melting range (typically ≤ 1°C) is a strong indicator of a pure compound. A broad melting range (> 2°C) and a melting point that is lower than the expected value for the pure compound suggest the presence of impurities.
Visualizing Melting Point Depression
The following diagram illustrates the concept of melting point depression when an impurity is introduced to a pure substance.
Caption: Effect of impurities on melting point range.
Conclusion
The determination of the melting point range is an indispensable technique in the arsenal of a research scientist. It provides a rapid, reliable, and cost-effective method for assessing the purity and confirming the identity of a solid crystalline compound like this compound. By adhering to standardized protocols and understanding the underlying scientific principles, researchers can ensure the integrity of their materials and the validity of their subsequent experimental work. This guide provides the necessary framework for achieving that standard of excellence.
References
-
United States Pharmacopeia. General Chapter <741> Melting Range or Temperature. [Link]
-
International Organization for Standardization. ISO 6321:2021 Animal and vegetable fats and oils — Determination of melting point in open capillary tubes (slip point). [Link][13][14][15][16][17]
-
University of Alberta. Melting Point Determination. [Link][7]
-
Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link][18]
-
Giani, S., & Towers, N. M. (2016). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link][10][11]
-
Prasad Kuppa, R. (2021, June 12). Melting point testing as per USP 741 [Video]. YouTube. [Link][12]
Sources
- 1. [(4-Bromophenyl)sulphonyl]acetonitrile | 126891-45-0 [sigmaaldrich.com]
- 2. cacheby.com [cacheby.com]
- 3. (PHENYLSULFONYL)ACETONITRILE | 7605-28-9 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. ibchem.com [ibchem.com]
- 7. Melting Point Determination [cs.gordon.edu]
- 8. uspbpep.com [uspbpep.com]
- 9. â©741⪠Melting Range or Temperature [doi.usp.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. m.youtube.com [m.youtube.com]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. NEN-EN-ISO 6321:2021 en [nen.nl]
- 16. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 17. Slip Melting Point, ISO Standard [library.aocs.org]
- 18. mt.com [mt.com]
A Comparative Guide to the Crystal Structures of 4-Bromo-2-Fluorophenyl Sulfonyl Derivatives and Their Analogues
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth analysis of the crystal structure data available for derivatives containing the 4-bromo-2-fluorophenyl sulfonyl moiety and its close structural analogues. As a Senior Application Scientist, my aim is to not only present the data but also to offer insights into the underlying principles of molecular conformation and crystal packing, which are pivotal in the fields of medicinal chemistry and materials science. The strategic placement of bromo and fluoro substituents on a phenylsulfonyl scaffold can significantly influence non-covalent interactions, thereby modulating the physicochemical properties and biological activity of these compounds.
Introduction: The Significance of the 4-Bromo-2-fluorophenyl Sulfonyl Moiety
The 4-bromo-2-fluorophenyl sulfonyl scaffold is a key structural motif in the design of novel bioactive molecules. The bromine atom, a heavy halogen, is known to participate in halogen bonding, a directional non-covalent interaction that can enhance binding affinity and specificity to biological targets. The fluorine atom, in the ortho position, can induce conformational constraints through steric and electronic effects, influencing the overall shape of the molecule and its interaction landscape. The sulfonyl group itself is a strong hydrogen bond acceptor and can participate in a variety of intermolecular interactions. Understanding how these functional groups cooperate to direct the three-dimensional arrangement of molecules in the solid state is crucial for rational drug design and the development of crystalline materials with desired properties.
Comparative Analysis of Crystal Structures
Molecular Conformation: The Influence of Substitution Patterns
The conformation of a molecule in the crystalline state is a delicate balance of intramolecular and intermolecular forces. In sulfonyl derivatives, the torsion angles around the S-N and S-C bonds are particularly important in defining the overall molecular shape.
A key comparative molecule is 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide . In this U-shaped molecule, the central C—S—N—C fragment has a torsion angle of 68.4 (3)°. The two benzene rings are inclined to each other, with a dihedral angle of 41.17 (19)°[1]. This bent conformation is a common feature in N-phenylbenzenesulfonamides and is influenced by the steric and electronic nature of the substituents on the phenyl rings.
For comparison, in the more complex 7-Bromo-1-(3-fluorophenylsulfonyl)-2-methylnaphtho[2,1-b]furan , the 3-fluorophenyl ring makes a much larger dihedral angle of 80.85 (5)° with the mean plane of the naphthofuran fragment[2]. This highlights how the bulk of the substituent on the sulfonyl group can dramatically alter the relative orientation of the aromatic systems.
The following diagram illustrates the key torsional and dihedral angles that define the conformation of these molecules.
Caption: Key conformational parameters in sulfonyl derivatives.
Intermolecular Interactions: A Symphony of Non-Covalent Forces
The crystal packing of sulfonyl derivatives is orchestrated by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking. The presence and interplay of these interactions are highly dependent on the substitution pattern.
Hydrogen Bonding: The sulfonamide moiety (–SO2NH–) is a potent hydrogen bond donor (N-H) and acceptor (S=O). In the crystal structure of 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide , strong N—H⋯O hydrogen bonds link the molecules into infinite one-dimensional C(4) chains[1]. This is a very common and robust supramolecular synthon in sulfonamides.
Halogen Bonding: The bromine atom in the 4-position is a potential halogen bond donor. While not explicitly detailed in the abstract for 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide, a review on 4-halobenzenesulfonamides suggests that heavier halogens like bromine are more prone to forming halogen bonds compared to fluorine[1]. In the crystal structure of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide , intermolecular Br···O halogen bonds are observed, demonstrating the structure-directing role of the bromine atom.
π-π Stacking: Aromatic rings in these molecules can engage in π-π stacking interactions, further stabilizing the crystal lattice. In 7-Bromo-1-(3-fluorophenylsulfonyl)-2-methylnaphtho[2,1-b]furan , molecules are linked by slipped π–π interactions between the furan and the outer benzene rings of neighboring molecules, with a centroid–centroid distance of 3.756 (3) Å[2].
The following workflow illustrates the analysis of intermolecular interactions in the crystal structure of a hypothetical 4-bromo-2-fluorophenyl sulfonyl derivative.
Caption: A typical workflow for the analysis of intermolecular interactions.
Experimental Data Comparison
The following table summarizes the key crystallographic data for selected sulfonyl derivatives, providing a basis for objective comparison.
| Compound | CSD Ref. / Ref. | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (°) | Key Interactions |
| 4-Bromo-N-(4-fluorophenyl) benzenesulfonamide | [1] | - | - | - | - | - | 41.17 | N-H···O hydrogen bonds, F···F contacts |
| 7-Bromo-1-(3-fluorophenylsulfonyl)-2-methylnaphtho[2,1-b]furan | [2] | P2₁/c | 13.1364 | 7.5583 | 17.5193 | 98.412 | 80.85 | Slipped π–π stacking |
| 4-bromo-N-(propylcarbamoyl) benzenesulfonamide | [3] | C2/c | - | - | - | - | - | N-H···O and C-H···O hydrogen bonds |
Experimental Protocols
The successful crystallization of a compound is often a matter of meticulous experimentation. Below are generalized protocols for the synthesis and crystallization of arylsulfonamides, based on established literature procedures.
General Synthesis of N-Aryl-benzenesulfonamides
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate aniline derivative (1.0 eq.) in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.
-
Addition of Sulfonyl Chloride: To the stirred solution, add the 4-bromo-2-fluorobenzenesulfonyl chloride (1.0 - 1.2 eq.) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux for a period of 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with water, and then with a small amount of cold ethanol or diethyl ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, acetone, or toluene).
Protocol for Single Crystal Growth
Growing X-ray quality single crystals is often the most challenging step. The following methods are commonly employed.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, chloroform) to near saturation at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., in a refrigerator or freezer).
Conclusion
This guide has provided a comparative analysis of the crystal structure data for 4-bromo-2-fluorophenyl sulfonyl derivatives and their close analogues. The interplay of hydrogen bonding, halogen bonding, and π-π stacking, governed by the specific substitution pattern on the aromatic rings, dictates the final crystal packing. While the available data on the exact target moiety is limited, the analysis of related structures offers a robust framework for predicting and understanding the solid-state behavior of this important class of compounds. The provided experimental protocols serve as a starting point for the synthesis and crystallization of new derivatives for further structural and biological investigation.
References
-
Acta Crystallographica Section E: Crystallographic Communications, 2016 , 1, x161256. ([Link])
-
CrystEngComm, 2012 , 14, 6761-6769. ([Link])
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ResearchGate, 2016 . ([Link])
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PMC, 2016 . ([Link])
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PMC, 2022 . ([Link])
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International Union of Crystallography, 2002 . ([Link])
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Research Data Alliance, 2011 . ([Link])
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ResearchGate. ([Link])
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MDPI, 2023 . ([Link])
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MDPI, 2020 . ([Link])
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CrystEngComm, 2018 . ([Link])
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PubMed, 2020 . ([Link])
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-
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-
NIST WebBook. ([Link])
Sources
Safety Operating Guide
[(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile proper disposal procedures
Executive Summary: The "BLUF" (Bottom Line Up Front)
Immediate Action Directive: [(4-Bromo-2-fluorophenyl)sulfonyl]acetonitrile (CAS: 1325304-63-9) must be classified as Halogenated Organic Waste with Acute Toxicity hazards.
Under no circumstances should this compound be treated as general trash or disposed of via sanitary sewer systems. Due to the presence of the nitrile moiety (
Critical Prohibition: Do NOT mix with strong bases (e.g., Sodium Hydroxide waste). The
Hazard Characterization & Causality
To dispose of this chemical safely, you must understand why it is hazardous. We do not follow safety rules blindly; we follow the chemistry.
| Functional Group | Hazard Mechanism | Disposal Implication |
| Nitrile ( | Metabolic release of Cyanide ( | Toxicity: Must be labeled "Toxic." Segregation: Keep away from strong acids. |
| Sulfonyl ( | Electron-withdrawing group that activates the adjacent methylene protons, making them acidic. | Reactivity: Incompatible with strong bases (risk of carbanion formation/exotherm). |
| Halogens ( | Formation of corrosive acid gases (HBr, HF) upon combustion. | Destruction: Requires incinerators with specific scrubbers. Cannot go to standard fuel blending. |
Segregation & Storage Protocol
Before disposal, the compound must be segregated correctly to prevent "in-bottle" reactions.
The Segregation Logic Flow
-
Secondary Tag: Toxic (due to Nitrile).
-
Incompatibility Check:
-
NO Strong Acids: Risk of hydrolyzing the nitrile to release HCN.
-
NO Strong Oxidizers: Risk of oxidizing the sulfur or organic backbone uncontrollably.
-
NO Strong Bases: Risk of deprotonating the active methylene group.
-
Visualizing the Waste Decision Matrix
Figure 1: Decision tree for segregating this compound based on physical state and solvent context.
Step-by-Step Disposal Procedures
Scenario A: Disposing of Pure Solid (Expired or Surplus)
-
PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety glasses, and N95/P100 particulate respirator (if handling open powder outside a fume hood).
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers due to potential corrosion from hydrolysis products over time.
-
Transfer: Transfer the solid into the container inside a fume hood to capture dust.
-
Labeling:
-
Chemical Name: Write the full chemical name (do not use abbreviations).
-
Hazard Checkboxes: Check "Toxic" and "Irritant."
-
Constituents: Explicitly list "Contains Fluorine, Bromine, Nitrile, Sulfur."
-
-
Storage: Store in the "Toxic/Halogenated" satellite accumulation area until pickup.
Scenario B: Disposing of Reaction Mixtures (Solutions)
Context: You have completed a reaction using this compound in Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO).
-
The "Self-Validating" pH Check:
-
Why? To ensure the waste solution is not acidic enough to generate HCN or basic enough to cause an exotherm.
-
Protocol: Dip a pH strip into the waste solution.
-
Target: pH 6–8.
-
Correction: If Acidic (< pH 5), neutralize slowly with dilute Sodium Bicarbonate. If Basic (> pH 9), neutralize with dilute Acetic Acid.
-
-
Consolidation: Pour into the Halogenated Solvent Waste carboy.
-
Note: Even if the solvent is non-halogenated (e.g., DMSO), the presence of the fluorinated/brominated solute forces this into the Halogenated stream.
-
-
Log Entry: Record the volume and concentration on the waste tag.
Emergency Spill Response
If a spill occurs, immediate containment is required to prevent inhalation of dust or vapors.
| Spill Type | Decontamination Agent | Procedure |
| Solid Spill | Wet Paper Towel (Water) | Do not sweep dry. This generates dust. Place a wet paper towel over the powder to dampen it, then scoop into a bag. |
| Liquid Spill | Vermiculite / Absorbent Pads | Absorb liquid. Wash the area with a mild detergent (1% Alconox). Do not use Bleach (Hypochlorite can react aggressively with organics). |
Technical Justification & Reactivity Pathway
The following diagram illustrates why we strictly control pH and incineration conditions. The "Active Methylene" site is the key to its chemical instability in waste drums.
Figure 2: Reactivity pathways demonstrating why neutralization and incineration are the preferred disposal routes.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3][4] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
